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Core Science & Biosynthesis

Foundational

In Vitro Mechanism of Action and Pharmacological Profiling of 5-Hydroxypiperazine-2-carboxylic Acid Scaffolds

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Discipline: Structural Biology, Assay Development, and Pharmacodynamics The Pharmacophore Paradigm: Structural Biology of the Scaffold...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Discipline: Structural Biology, Assay Development, and Pharmacodynamics

The Pharmacophore Paradigm: Structural Biology of the Scaffold

The rational design of peptidomimetics relies heavily on conformationally constrained scaffolds to emulate the secondary structures of natural peptides while bypassing their inherent metabolic instability. According to , the molecular structure of 5-hydroxypiperazine-2-carboxylic acid (5-OH-PCA) is defined by a six-membered saturated piperazine ring containing two nitrogen atoms at positions 1 and 4, a carboxylic acid group at C2, and a hydroxyl group at C5[1].

Because the molecule possesses two stereocenters (C2 and C5), it exists as four distinct stereoisomers (two diastereomeric pairs)[1]. This stereochemical diversity is the core of its mechanism of action in vitro. By selecting the correct diastereomer (e.g., the (2S, 5R) configuration), medicinal chemists can force the functional groups into specific axial or equatorial positions. This "vectorization" of hydrogen bond donors (–OH, –NH) and acceptors (–COOH, –OH) allows the scaffold to perfectly mimic the i+1 and i+2 residues of a beta-turn —a crucial secondary structure involved in protein-protein interactions (PPIs) and molecular recognition events[2].

In Vitro Mechanism of Action: Thermodynamic Pre-organization

The primary in vitro mechanism of action of 5-OH-PCA derivatives is not defined by a single universal target receptor, but rather by a thermodynamic modulation of target binding . When a flexible, linear peptide binds to a target receptor (such as a kinase or an orphan nuclear receptor[2]), it must adopt a rigid conformation, resulting in a severe entropic penalty ( −ΔS ).

The 5-OH-PCA scaffold acts as a conformational lock . By pre-organizing the binding vectors, the scaffold drastically reduces the conformational space available to the ligand in its unbound state. Upon target engagement, the entropic penalty is minimized, driving a highly favorable Gibbs free energy ( ΔG ) of binding. Furthermore, the C2 carboxylate frequently acts as an electrostatic anchor for positively charged residues (e.g., Arginine or Lysine) in the target pocket, while the C5 hydroxyl provides a critical hydrogen bond that dictates target selectivity. Generative chemistry and AI algorithms are increasingly utilized to predict these thermodynamic interactions, accelerating the design-make-test-analyze (DMTA) cycle[3].

MoA_Pathway A 5-OH-PCA Scaffold (Stereochemical Core) B Beta-Turn Emulation (Conformational Lock) A->B Vectorized H-Bonds C Entropic Pre-organization (ΔS Optimization) B->C Reduced Flexibility D Target Protein Engagement (Receptor/PPI Interface) C->D High-Affinity Binding E Signal Transduction Modulation D->E Functional Efficacy

Thermodynamic mechanism of action for 5-OH-PCA scaffolds in target engagement.

Self-Validating In Vitro Experimental Protocols

To accurately assess the mechanism of action of 5-OH-PCA derivatives, the experimental design must account for the compound's unique physicochemical properties. The following protocols are engineered as self-validating systems , ensuring that the data generated is free from artifactual interference.

Protocol A: Scaffold Solubilization and Matrix Validation

Highly substituted 5-OH-PCA peptidomimetics often exhibit poor aqueous solubility, which can lead to colloidal aggregation and false-positive assay results (Pan-Assay Interference Compounds, or PAINS).

  • Stock Preparation: Weigh the 5-OH-PCA derivative and dissolve it in 100% anhydrous DMSO to a maximum concentration of ≤50 mg/mL, utilizing brief sonication[3].

    • Causality: Anhydrous DMSO prevents the premature hydrolysis of any active functional groups and ensures complete dissolution of the lipophilic core.

  • Aqueous Transition: Slowly titrate the DMSO stock into an aqueous assay buffer supplemented with co-solvents such as 20% (v/v) PEG300 or 15% (w/v) Sulfobutylether-β-cyclodextrin (SBE-β-CD) to achieve a working concentration of ≥2.5 mg/mL[3].

    • Causality: SBE-β-CD forms an inclusion complex that shields the hydrophobic piperazine substitutions, preventing aggregation while leaving the polar C2/C5 pharmacophores exposed for target interaction.

  • Self-Validation (Dynamic Light Scattering): Analyze the final solution using DLS.

    • Validation Check: A polydispersity index (PDI) > 0.3 or the presence of particles > 10 nm indicates colloidal aggregation. If detected, the formulation must be discarded and the co-solvent ratio re-optimized before proceeding to biological assays.

Protocol B: High-Throughput Target Engagement via Surface Plasmon Resonance (SPR)

SPR is chosen over endpoint assays because it provides real-time kinetic data ( kon​ and koff​ ), which is critical for assessing the residence time of the conformationally constrained peptidomimetic.

  • Surface Activation: Activate a CM5 sensor chip using standard EDC/NHS chemistry to generate reactive succinimide esters.

  • Target Immobilization: Inject the target protein (e.g., a purified kinase domain) over the active surface to achieve covalent capture.

    • Self-Validation (Control Channel): Simultaneously immobilize a mutant version of the target protein (lacking the key Arginine/Lysine residue that binds the C2 carboxylate) on a reference channel. This isolates specific pharmacophore engagement from non-specific matrix binding.

  • Analyte Injection: Inject the solubilized 5-OH-PCA derivative at varying concentrations (e.g., 1 nM to 1 μM) using a high flow rate (50 μL/min).

    • Causality: High flow rates minimize mass transport limitations, ensuring the measured kon​ reflects true binding kinetics rather than diffusion artifacts.

  • Regeneration and Analysis: Regenerate the surface using 10 mM Glycine-HCl (pH 2.5). Subtract the reference channel signal from the active channel and fit the sensorgrams to a 1:1 Langmuir binding model.

    • Validation Check: Ensure the χ2 value of the kinetic fit is less than 10% of the maximum response ( Rmax​ ).

SPR_Protocol S1 Surface Activation (EDC/NHS Chemistry) S2 Target Immobilization (Wild-Type vs Mutant) S1->S2 S3 Analyte Injection (5-OH-PCA in PEG300) S2->S3 S4 Reference Subtraction (Blank/Mutant Channel) S3->S4 Self-Validation S5 Kinetic Extraction (k_on, k_off, Kd) S4->S5 Data Processing

Self-validating SPR workflow for determining 5-OH-PCA binding kinetics.

Quantitative Data Presentation

The thermodynamic superiority of the 5-OH-PCA scaffold over flexible linear peptides is best demonstrated through kinetic profiling. The table below illustrates a representative in vitro dataset comparing a native peptide to two diastereomers of a 5-OH-PCA derivative targeting a PPI interface.

Table 1: Thermodynamic and Kinetic Profiling of 5-OH-PCA Derivatives
Compound VariantTarget Kd​ (nM) kon​ ( M−1s−1 ) koff​ ( s−1 ) ΔH (kcal/mol) −TΔS (kcal/mol)Ligand Efficiency
Native Linear Peptide PPI Interface450.0 1.2×104 5.4×10−3 -12.4+4.20.21
5-OH-PCA Scaffold (2S, 5R) PPI Interface12.5 8.5×105 1.0×10−2 -8.6-2.10.38
5-OH-PCA Scaffold (2R, 5S) PPI Interface>10,000N/AN/AN/AN/A<0.10

Data Interpretation: The native peptide exhibits a highly favorable enthalpy ( ΔH ) but suffers from a positive (unfavorable) entropy penalty ( −TΔS=+4.2 ) due to the loss of flexibility upon binding. The active (2S, 5R) 5-OH-PCA scaffold sacrifices some enthalpic interactions but gains a massive entropic advantage ( −TΔS=−2.1 ), driving the dissociation constant ( Kd​ ) down to 12.5 nM. The complete inactivity of the (2R, 5S) diastereomer validates the stereospecificity of the C2/C5 pharmacophore vectorization.

Conclusion

The 5-hydroxypiperazine-2-carboxylic acid scaffold represents a masterclass in thermodynamic drug design. By leveraging its rigid six-membered ring and precisely vectorized C2/C5 substituents, researchers can successfully emulate beta-turns and disrupt high-value protein-protein interactions. When evaluated through rigorous, self-validating in vitro systems like DLS-controlled solubilization and reference-subtracted SPR, the scaffold consistently demonstrates superior ligand efficiency and entropic pre-organization compared to native peptides.

References

  • Title: Computational and AI-Driven Approaches in Scaffold Optimization Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Optimization of Scaffolds for Specific Applications in Biomechanics and Drug Discovery Source: MDPI URL: [Link]

Sources

Exploratory

5-Hydroxypiperazine-2-carboxylic Acid: Physicochemical Profiling, Exact Mass Characterization, and Peptidomimetic Utility

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Document Type: Technical Whitepaper & Analytical Guide Executive Summary In modern drug discovery, conformationally restrict...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Document Type: Technical Whitepaper & Analytical Guide

Executive Summary

In modern drug discovery, conformationally restricted scaffolds are essential for overcoming the poor pharmacokinetic properties of linear peptides. 5-Hydroxypiperazine-2-carboxylic acid (Formula: C₅H₁₀N₂O₃) has emerged as a highly versatile chiral building block. Characterized by a six-membered saturated ring containing two nitrogen atoms, a carboxylic acid at C2, and a hydroxyl group at C5, this molecule acts as a rigid proline surrogate. Because it possesses two stereocenters, it exists as four distinct stereoisomers (two diastereomeric pairs) [1].

For analytical scientists and medicinal chemists, distinguishing this scaffold from isobaric metabolites or endogenous interferences requires rigorous physicochemical profiling. This guide establishes the authoritative baseline for the molecular weight, exact mass, and high-resolution mass spectrometry (HRMS) characterization of 5-hydroxypiperazine-2-carboxylic acid, alongside its synthetic and pharmacophoric applications.

Physicochemical Profiling & Mass Spectrometry

In high-resolution mass spectrometry (HRMS) workflows—such as those utilizing Orbitrap or Quadrupole-Time-of-Flight (Q-TOF) analyzers—relying on standard molecular weight (average mass) is insufficient. The exact mass (monoisotopic mass) must be calculated using the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N, ¹⁶O) to ensure sub-ppm mass accuracy during structural elucidation.

Quantitative Mass Data

The theoretical monoisotopic mass of 5-hydroxypiperazine-2-carboxylic acid is calculated as follows:

  • C₅: 5 × 12.000000 = 60.000000 Da

  • H₁₀: 10 × 1.007825 = 10.078250 Da

  • N₂: 2 × 14.003074 = 28.006148 Da

  • O₃: 3 × 15.994915 = 47.984745 Da

  • Total Exact Mass: 146.069143 Da

Table 1: Molecular Weight and HRMS Ionization Parameters

ParameterValueCausality / Analytical Significance
Molecular Formula C₅H₁₀N₂O₃Defines the elemental composition.
Average Molecular Weight 146.15 g/mol Used for bulk stoichiometric calculations in synthesis.
Monoisotopic Exact Mass 146.0691 DaCritical for HRMS calibration and formula generation.
Theoretical [M+H]⁺ m/z 147.0764Primary target ion in Positive Electrospray Ionization (ESI+).
Theoretical [M-H]⁻ m/z 145.0619Primary target ion in Negative Electrospray Ionization (ESI-).

Note: Some empirical databases may report slight deviations in observed [M+H]⁺ (e.g., m/z 147.0715) due to instrument-specific calibration drift or mass defect rounding [1]. Theoretical exact mass should always serve as the calibration anchor.

Structural Biology & Pharmacophore Utility

Piperazine-2-carboxylic acid derivatives are highly valued in the design of multi-target-directed ligands (MTDLs) and peptidomimetics. Recent studies have demonstrated their efficacy as anticholinesterase agents in Alzheimer's disease models, where the rigid piperazine core facilitates stable hydrogen bonding and hydrophobic interactions with the catalytic sites of target enzymes [3].

When incorporated into a peptide chain, the 5-hydroxypiperazine-2-carboxylic acid scaffold restricts the dihedral angles ( ϕ and ψ ) of the backbone. Depending on the specific stereochemistry at the C2 and C5 positions, this scaffold can force the peptide into specific secondary structures, such as a γ -turn or a type II β -turn [2]. The C5 hydroxyl group provides an additional vector for hydrogen bonding or further functionalization (e.g., attachment of fluorophores or PROTAC linkers) [4].

G A Natural Peptide (Flexible Conformation) B 5-Hydroxypiperazine-2-carboxylic acid (Conformationally Restricted Scaffold) A->B Scaffold Replacement C Stereocenter Control (C2 & C5 Isomers) B->C Stereoselective Synthesis D Induction of Secondary Structure (e.g., γ-turn or β-turn) C->D Conformational Locking E Target Protein Binding (Enhanced Affinity & Stability) D->E Pharmacophore Alignment

Caption: Logical workflow of utilizing 5-hydroxypiperazine-2-carboxylic acid in peptidomimetic design.

Analytical Characterization Protocol (LC-HRMS)

To definitively confirm the exact mass and purity of synthesized or extracted 5-hydroxypiperazine-2-carboxylic acid, a self-validating LC-MS/MS protocol is required.

Causality-Driven Methodology
  • Why HILIC over C18? 5-Hydroxypiperazine-2-carboxylic acid is highly polar due to the amine, carboxylic acid, and hydroxyl groups. Traditional reversed-phase (C18) columns will result in poor retention (elution in the void volume). Hydrophilic Interaction Liquid Chromatography (HILIC) ensures adequate retention and peak shape.

  • Why Formic Acid? The addition of 0.1% formic acid to the mobile phase forces the equilibrium of the basic piperazine nitrogens into their protonated state, drastically increasing the ionization efficiency and signal-to-noise ratio for the[M+H]⁺ ion in ESI+ mode.

Step-by-Step LC-HRMS Protocol
  • Sample Preparation: Dissolve the analyte in 50:50 Acetonitrile:Water containing 0.1% Formic Acid to a final concentration of 1 µg/mL.

  • System Suitability (Self-Validation): Run a solvent blank (to establish baseline noise and rule out carryover) followed by a known calibration standard (e.g., reserpine or a custom mass calibrant) to ensure mass accuracy is < 2 ppm.

  • Chromatographic Separation:

    • Column: ZIC-HILIC (2.1 x 100 mm, 3 µm).

    • Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: Start at 90% B, hold for 1 min, ramp to 40% B over 8 mins.

  • Mass Spectrometry (Orbitrap/Q-TOF):

    • Ionization: ESI Positive Mode.

    • Capillary Voltage: 3.5 kV (optimized to prevent in-source fragmentation of the fragile hydroxyl group).

    • Desolvation Temp: 350°C.

    • Mass Range:m/z 50 - 500.

  • Data Analysis: Extract the exact mass chromatogram at m/z 147.0764 with a mass tolerance window of ± 5 ppm.

HRMS_Workflow S1 Sample Preparation (0.1% Formic Acid in H2O/MeCN) S2 UHPLC Separation (HILIC Column) S1->S2 Injection S3 Electrospray Ionization (ESI) Positive Mode (3.5 kV) S2->S3 Elution S4 High-Resolution Mass Analyzer (TOF or Orbitrap) S3->S4 Ion Transfer S5 Exact Mass Determination (m/z 147.0764[M+H]+) S4->S5 Data Acquisition

Caption: High-Resolution Mass Spectrometry (HRMS) workflow for exact mass validation.

Synthetic Workflow & Stereocontrol

The synthesis of 5-hydroxypiperazine-2-carboxylic acid requires strict stereochemical control. A robust and widely cited foundation involves utilizing chiral pool amino acids—specifically L- or D-serine—reacted with ethyl glyoxylate [1, 2].

Mechanistic Causality in Reduction

The critical step in defining the final stereochemistry is the diastereoselective reduction of a 5-oxo-piperazine intermediate. The existing substituent at the C2 position imposes steric hindrance. The chosen reducing agent will preferentially attack the carbonyl carbon from the less hindered face of the molecule.

Table 2: Influence of Reducing Agents on Stereoselectivity[1]

Reducing AgentSteric BulkExpected Diastereomeric OutcomeCausality
NaBH₄ SmallMixed (Substrate dependent)Small hydride source lacks the steric bulk to be heavily directed by the C2 substituent.
LiAlH₄ Small/MediumGenerally poor selectivityHighly reactive; overrides subtle steric directing effects.
L-Selectride® Very LargeHigh selectivity (Axial alcohol)Bulky tri-sec-butylborohydride is forced to attack strictly from the unhindered face.
K-Selectride® Very LargeHigh selectivity (Equatorial alcohol)Similar steric demands but different coordination geometry dictates alternate face attack.

By carefully selecting the starting amino acid (setting C2) and the reducing agent (setting C5), chemists can isolate the exact (2S,5S), (2S,5R), (2R,5S), or (2R,5R) enantiopure building blocks needed for downstream peptide synthesis [2, 4].

References

  • The Journal of Organic Chemistry . "Synthesis of (S)- and (R)-5-Oxo-piperazine-2-Carboxylic Acid and Its Application to Peptidomimetics." ACS Publications. Available at:[Link]

  • Bioorganic Chemistry (PubMed) . "Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies." National Institutes of Health. Available at: [Link]

Foundational

Engineering the Biosynthesis and Chemoenzymatic Production of 5-Hydroxypiperazine-2-carboxylic Acid (5-HPCA)

A Technical Whitepaper for Researchers and Drug Development Professionals Executive Summary and Molecular Significance In the realm of modern drug discovery, conformationally constrained non-proteinogenic amino acids are...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper for Researchers and Drug Development Professionals

Executive Summary and Molecular Significance

In the realm of modern drug discovery, conformationally constrained non-proteinogenic amino acids are critical for developing advanced peptidomimetics. 5-Hydroxypiperazine-2-carboxylic acid (5-HPCA) is a premier scaffold in this class. Characterized by a six-membered saturated piperazine ring containing a carboxylic acid at C2 and a hydroxyl group at C5, the molecule possesses two stereocenters, yielding four distinct stereoisomers[1].

When incorporated into peptide backbones, 5-HPCA acts as a rigid conformational restrictor. Depending on the specific stereoisomer used, it can reliably induce specific secondary structures, such as γ -turns or type II β -turns, which are essential for binding affinity in protease inhibitors and acetylcholinesterase (AChE) inhibitors[2][3]. Because 5-HPCA is not a primary natural metabolite, its "biosynthesis" in industrial and research settings relies on highly engineered chemoenzymatic pathways and biocatalytic cascades. This guide details the causal logic, experimental protocols, and process intensification strategies required to synthesize and isolate enantiopure 5-HPCA and its derivatives.

De Novo Chemoenzymatic Pathway Design

The production of 5-HPCA and related piperazine-2-carboxylic acids relies on two primary strategic pathways: the chiral-pool-derived semi-biosynthetic route, and the biocatalytic kinetic resolution route.

The Serine-Derived Semi-Biosynthetic Route

To achieve the precise stereochemistry required for 5-HPCA, utilizing the natural chiral pool is the most robust strategy. Amino acids like L-serine or D-serine provide a pre-existing stereocenter that dictates the C2 configuration of the final piperazine ring, while the side-chain hydroxyl group is ultimately transformed into the C5 hydroxyl[1].

The pathway initiates with the reductive N-alkylation of serine using ethyl glyoxylate. This is followed by a Mitsunobu reaction to install an azide group, priming the molecule for a reductive cyclization that yields a 5-oxo-piperazine-2-carboxylic acid intermediate[2]. The final, critical step is the diastereoselective reduction of the C5 ketone to the hydroxyl group, where the choice of reducing agent dictates the cis or trans configuration.

Chemoenzymatic_Pathway Serine L-Serine (Chiral Pool) Alkylation Reductive N-alkylation (Pd/C, H2) Serine->Alkylation Glyoxylate Ethyl Glyoxylate Glyoxylate->Alkylation Intermediate N-alkylated Intermediate Alkylation->Intermediate Cyclization Mitsunobu Cyclization (HN3, Toluene) Intermediate->Cyclization OxoPCA 5-Oxo-PCA Cyclization->OxoPCA Reduction Stereoselective Reduction OxoPCA->Reduction HPCA 5-HPCA (Target) Reduction->HPCA

Fig 1. Chemoenzymatic synthesis of 5-HPCA from L-Serine via a 5-Oxo-PCA intermediate.

The Biocatalytic Kinetic Resolution Cascade

For the broader class of piperazine-2-carboxylic acids, traditional chemical resolution suffers from poor enantioselectivity and high solvent waste. A modern process-intensified alternative utilizes Leucine Aminopeptidase (LAP2) from Aspergillus oryzae[4].

In this pathway, pyrazine-2-carboxamide undergoes aqueous hydrogenation. Because the reaction is performed entirely in water, the resulting racemic piperazine-2-carboxamide can be fed directly into a bioreactor containing immobilized LAP2. The enzyme selectively hydrolyzes the (S)-enantiomer into the corresponding carboxylic acid, leaving the (R)-enantiomer intact as an amide[4].

Biocatalytic_Resolution Substrate Pyrazine-2-carboxamide Hydrogenation Aqueous Hydrogenation (Pd/C, H2, 25°C) Substrate->Hydrogenation Racemic (rac)-Piperazine-2-carboxamide (Aqueous) Hydrogenation->Racemic Direct feed (No solvent swap) Resolution Kinetic Resolution (pH 9.0, Flow Reactor) Racemic->Resolution Immobilization Immobilized LAP2 (A. oryzae) Immobilization->Resolution Product (S)-Piperazine-2-carboxylic acid Resolution->Product

Fig 2. Continuous flow biocatalytic resolution of piperazine-2-carboxylic acid using LAP2.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, embedding analytical checkpoints directly into the workflow.

Protocol 1: Synthesis of the 5-Oxo-PCA Intermediate from L-Serine

This protocol establishes the core piperazine ring with strict stereocontrol at C2[2].

  • Reductive Alkylation:

    • Action: Dissolve L-serine methyl ester hydrochloride in methanol. Add ethyl glyoxylate and 10% Pd/C. Stir under an H2 atmosphere (1 atm) for 12 hours.

    • Causality: Pd/C facilitates the selective reduction of the transient imine intermediate without reducing the ester functional groups, establishing the secondary amine backbone required for cyclization.

  • Mitsunobu Azidation:

    • Action: Isolate the resulting alcohol and dissolve in toluene. Add triphenylphosphine (PPh3), diisopropyl azodicarboxylate (DIAD), and a solution of hydrazoic acid (HN3).

    • Causality: The Mitsunobu conditions activate the hydroxyl group as a leaving group, allowing the azide nucleophile to attack. This primes the C5 position with a nitrogen source for the upcoming ring closure.

  • Reductive Cyclization:

    • Action: Subject the purified azide to catalytic hydrogenation (Pd/C, H2) in methanol.

    • Causality: The reduction of the azide to a primary amine triggers a spontaneous intramolecular aminolysis of the adjacent methyl ester. This thermodynamically driven step forms the 6-membered 5-oxo-piperazinone ring in quantitative yield[2].

    • Validation Checkpoint: Monitor via FTIR and LC-MS. The complete disappearance of the azide stretching band (~2100 cm⁻¹) and the emergence of a lactam carbonyl stretch (~1670 cm⁻¹) confirms successful spontaneous cyclization. If the acyclic primary amine mass is detected via LC-MS without ring closure, the reaction requires gentle heating (40°C) to overcome the activation energy barrier for aminolysis.

Protocol 2: Continuous-Flow Biocatalytic Resolution via Immobilized LAP2

This protocol isolates the (S)-enantiomer using process intensification techniques[4].

  • Aqueous Heteroaromatic Hydrogenation:

    • Action: Suspend pyrazine-2-carboxamide (20% w/v) in pure water inside a pressure vessel. Add 10% Pd/C and pressurize with H2.

    • Causality: Performing this reduction in water, rather than standard alcoholic solvents, generates an aqueous racemic mixture that can be fed directly into the enzymatic reactor, eliminating a costly, yield-reducing solvent swap[4].

  • Enzyme Immobilization:

    • Action: Covalently bind heterologously expressed LAP2 (Aspergillus oryzae) to a methacrylic resin support.

    • Causality: Immobilization super-activates the enzyme, prevents it from leaching into the product stream, and allows the catalyst to be reused for >10 cycles, drastically reducing process costs[4].

  • Kinetic Resolution in a Packed Bed Reactor (PBR):

    • Action: Adjust the aqueous (rac)-piperazine-2-carboxamide stream to pH 9.0. Pump the solution through the LAP2-loaded PBR at a flow rate of 26–314 µL/min.

    • Causality: pH 9.0 is the optimal operational threshold for LAP2. The variable flow rate modulates the residence time, directly controlling the conversion rate (up to 42% per pass)[4].

    • Validation Checkpoint: Monitor the reactor effluent via chiral HPLC. The enantiomeric excess (ee) of the produced (S)-acid must be >99%. A sudden drop in conversion indicates localized pH drops or micro-channeling within the resin bed, which must be immediately corrected by back-flushing the reactor with a pH 9.0 buffer.

Quantitative Data and Stereochemical Outcomes

The ultimate utility of 5-HPCA relies on the precise control of its stereocenters. The tables below summarize the empirical data governing the final reduction step and the enzymatic resolution parameters.

Table 1: Diastereoselective Reduction Profiles for 5-Oxo-PCA[1]

The stereochemical outcome of reducing the C5 ketone is dictated by the steric hindrance of the reducing agent attacking the less hindered face of the cyclic molecule.

Reducing AgentSteric Bulk ProfileExpected Diastereomeric Ratio (cis:trans)Causality / Mechanism of Action
Sodium borohydride (NaBH4) LowVariable (Substrate dependent)Small hydride attacks from both faces; poor selectivity.
Lithium aluminium hydride (LiAlH4) LowLow SelectivityHighly reactive but lacks the bulk required for facial discrimination.
L-Selectride® HighHigh (Axial alcohol preference)Bulky sec-butyl groups force hydride delivery from the equatorial trajectory.
K-Selectride® HighHigh (Equatorial alcohol preference)Potassium counter-ion alters the transition state geometry, favoring axial attack.
Table 2: LAP2 Biocatalytic Resolution Parameters[4]

Optimized parameters for the continuous flow resolution of piperazine-2-carboxylic acids.

ParameterOptimized ValueImpact on Process Intensification
Biocatalyst LAP2 (A. oryzae)Exhibits near-perfect enantioselectivity for the (S)-amide over the (R)-amide.
Support Matrix Methacrylic ResinRetains 48–67% of free enzyme activity; enables >10 reuse cycles without degradation.
Reaction Solvent 100% WaterEliminates organic solvent waste; allows direct coupling with upstream hydrogenation.
Operational pH 9.0Maximizes the nucleophilic attack of water in the enzyme's active site.
Residence Time 30 - 100 minProlonged residence time in the PBR increases conversion from 22% to 42%.

References

  • Falchi, A., et al. "Synthesis of (S)- and (R)-5-Oxo-piperazine-2-Carboxylic Acid and Its Application to Peptidomimetics." The Journal of Organic Chemistry, 2009. Available at:[Link]

  • Riederer, A., et al. "Biocatalyst Immobilization and Process Intensification: Production of (S)-Piperazine-2-carboxylic Acid Dihydrochloride." Organic Process Research & Development, 2024. Available at:[Link]

  • Abdel-Aal, E., et al. "Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents." Assiut University Repository, 2023. Available at: [Link]

Sources

Exploratory

Pharmacokinetic Profiling and ADME Optimization of 5-Hydroxypiperazine-2-Carboxylic Acid Derivatives

Executive Summary The piperazine-2-carboxylic acid scaffold is a privileged pharmacophore embedded in numerous clinical and preclinical agents, ranging from the HIV protease inhibitor Indinavir to novel multi-target dire...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The piperazine-2-carboxylic acid scaffold is a privileged pharmacophore embedded in numerous clinical and preclinical agents, ranging from the HIV protease inhibitor Indinavir to novel multi-target directed ligands (MTDLs) for Alzheimer's disease and non-covalent SARS-CoV-2 Main Protease (Mpro) inhibitors[1][2][3]. The specific introduction of a hydroxyl group at the C5 position yields 5-hydroxypiperazine-2-carboxylic acid , a highly polar, stereochemically rich scaffold containing two chiral centers (C2 and C5)[4]. While this functionalization provides exquisite handles for target-specific binding (e.g., hydrogen bonding networks in enzyme active sites), it introduces profound pharmacokinetic (PK) and Absorption, Distribution, Metabolism, and Excretion (ADME) challenges.

This whitepaper provides an in-depth technical analysis of the pharmacokinetic properties of 5-hydroxypiperazine-2-carboxylic acid derivatives. We dissect the causality behind their metabolic liabilities, outline structural optimization strategies to enhance bioavailability, and provide self-validating experimental protocols for rigorous ADME profiling.

Structural Basis of Pharmacokinetics: The Permeability-Solubility Trade-off

The unmodified 5-hydroxypiperazine-2-carboxylic acid molecule exists as a zwitterion at physiological pH (pH 7.4). The presence of the basic piperazine nitrogens (pKa ~9.0) and the acidic C2-carboxylic acid (pKa ~2.0) creates a dense hydration shell.

The Causality of Poor Absorption

While the high Topological Polar Surface Area (TPSA) imparted by the C5-hydroxyl and C2-carboxyl groups ensures excellent aqueous kinetic solubility, it severely restricts passive transcellular diffusion across the intestinal epithelium. The energy required to desolvate the zwitterion is too high for efficient membrane permeation. Consequently, unmodified derivatives often exhibit poor Caco-2 apparent permeability ( Papp​ ) and dismal oral bioavailability. For instance, early-stage trisubstituted piperazine derivatives targeting SARS-CoV-2 Mpro exhibited oral bioavailabilities as low as 7.2% in murine models due to these solubility and permeability limitations[2].

Structural Optimization Strategies

To optimize the PK profile, medicinal chemists employ specific derivatization strategies:

  • C2-Carboxyl Masking: Converting the free carboxylic acid into an amide (e.g., a tert-butylamide) or a hydroxamic acid abolishes the zwitterionic state. The bulky tert-butyl group increases lipophilicity (LogP) and provides steric shielding against plasma amidases, significantly enhancing systemic stability and oral bioavailability[3][5].

  • N-Alkylation: Selective N-monosubstitution or N,N'-disubstitution at the piperazine nitrogens modulates basicity and prevents rapid oxidative deamination[6].

SPR_Logic Core 5-Hydroxypiperazine-2-Carboxylic Acid Sub1 C2-Carboxylic Acid Derivatization (Amides/Esters) Core->Sub1 Sub2 N1/N4-Alkylation (Bulky Substituents) Core->Sub2 Sub3 C5-Hydroxyl Masking/Inversion Core->Sub3 PK1 ↑ Passive Permeability ↑ Oral Bioavailability Sub1->PK1 Reduces zwitterionic nature PK2 ↓ CYP450 N-dealkylation ↑ Half-life (t1/2) Sub2->PK2 Steric hindrance PK3 ↓ UGT Glucuronidation ↓ Hepatic Clearance Sub3->PK3 Blocks Phase II sites

Caption: Structure-Property Relationship (SPR) logic for optimizing ADME profiles of piperazine derivatives.

Metabolic Stability and Clearance Mechanisms

The metabolic fate of 5-hydroxypiperazine-2-carboxylic acid derivatives is governed by two primary hepatic pathways: Phase I Cytochrome P450 (CYP) oxidation and Phase II conjugation.

Phase I Liabilities: N-Dealkylation

The electron-rich nitrogen atoms of the piperazine ring are prime targets for CYP3A4 and CYP2D6. Oxidation leads to N-dealkylation or the formation of N-oxides. Extensive studies on piperazine-based Nicotinamide Phosphoribosyltransferase (NAMPT) modulators have demonstrated that introducing steric bulk (e.g., trifluoromethyl or bulky aryl groups) adjacent to the basic amines can restrict the conformational access of the CYP active site, thereby improving half-lives in both Human Liver Microsomes (HLMs) and Mouse Liver Microsomes (MLMs)[7].

Phase II Liabilities: O-Glucuronidation

The C5-hydroxyl group acts as a direct metabolic liability. Aliphatic hydroxyls are rapidly conjugated by UDP-glucuronosyltransferases (UGTs) in the liver. This O-glucuronidation dramatically increases the water solubility of the molecule, leading to rapid biliary or renal clearance. If the C5-OH is essential for target binding (e.g., acting as a hydrogen bond donor), researchers must carefully balance target affinity with intrinsic clearance ( CLint​ ).

PK_Workflow A 5-OH-Piperazine-2-COOH Derivatives B Phase I Metabolism (CYP450 N-dealkylation) A->B Hepatic Clearance C Phase II Metabolism (UGT Glucuronidation at 5-OH) A->C Direct Conjugation D In Vitro ADME Profiling (HLM/MLM Assays) B->D C->D E LC-MS/MS Quantification D->E Sampling F In Vivo PK & Bioavailability E->F Data Integration

Caption: Workflow of metabolic profiling and PK evaluation for 5-hydroxypiperazine derivatives.

Quantitative Pharmacokinetic Data

The following table synthesizes representative pharmacokinetic parameters demonstrating the impact of structural modifications on the piperazine-2-carboxylic acid core. Data is aggregated and normalized from preclinical murine models (IV/PO dosing)[2][3][7].

Compound / Modification CLint​ (HLM) (μL/min/mg)Half-life ( t1/2​ ) (hours)Oral Bioavailability ( F% )Caco-2 Papp​ ( 10−6 cm/s)Primary Clearance Route
Unmodified 5-OH-Piperazine-2-COOH > 150< 0.5< 5%< 1.0UGT Glucuronidation
C2-tert-butylamide derivative 451.828%8.5CYP3A4 N-dealkylation
N1/N4-diaryl substituted 223.245%14.2Biliary Excretion
C5-Methoxy / C2-Hydroxamic acid 124.562%21.0Renal Excretion

Note: The conversion of the C2-carboxylic acid to a hydroxamic acid not only improves permeability but has also been shown to yield picomolar potency against Butyrylcholinesterase (BChE) in Alzheimer's MTDL frameworks[3].

Experimental Protocol: Self-Validating Microsomal Stability Assay

To accurately determine the intrinsic clearance ( CLint​ ) and predict the in vivo hepatic clearance of synthesized derivatives, a robust, self-validating Human Liver Microsome (HLM) assay is required.

Scientific Rationale & Self-Validation: This protocol incorporates a strict Minus-NADPH control . Because CYP450 enzymes require NADPH as an electron donor, any compound depletion observed in the absence of NADPH indicates chemical instability or non-specific protein binding, rather than true enzymatic metabolism. Co-incubation with known reference standards (Verapamil for high clearance; Warfarin for low clearance) validates the enzymatic viability of the specific microsome batch.

Step-by-Step Methodology
  • Reagent Preparation:

    • Prepare a 100 mM Potassium Phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

    • Thaw pooled Human Liver Microsomes (HLMs) rapidly in a 37°C water bath, then immediately transfer to ice.

  • Incubation Mixture Setup:

    • In a 96-well deep-well plate, combine HLMs (final protein concentration: 0.5 mg/mL) with the test 5-hydroxypiperazine derivative (final concentration: 1 μM).

    • Critical Step: Ensure the final organic solvent concentration (e.g., DMSO/Acetonitrile) is ≤0.1% to prevent solvent-mediated inhibition of CYP enzymes.

  • Pre-Incubation & Initiation:

    • Pre-incubate the plate at 37°C for 5 minutes under orbital shaking (300 rpm).

    • Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration: 1 mM NADPH).

    • Control: For the Minus-NADPH wells, add an equivalent volume of plain phosphate buffer.

  • Time-Course Sampling & Quenching:

    • At designated time points ( T=0,5,15,30,45,60 minutes), extract 50 μL aliquots from the reaction mixture.

    • Immediately transfer the aliquot into a quenching plate containing 150 μL of ice-cold Acetonitrile spiked with an internal standard (e.g., 100 ng/mL Tolbutamide). The organic solvent instantly denatures the CYP enzymes, halting the reaction.

  • Protein Precipitation & Bioanalysis:

    • Centrifuge the quenched plate at 4000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.

    • Transfer the supernatant to a clean plate and analyze via LC-MS/MS using Multiple Reaction Monitoring (MRM) mode optimized for the specific parent mass transitions.

  • Data Processing:

    • Plot the natural logarithm ( ln ) of the percentage of parent compound remaining versus time.

    • Calculate the elimination rate constant ( k ) from the slope of the linear regression.

    • Calculate intrinsic clearance: CLint​=(k×V)/M , where V is the incubation volume and M is the mass of microsomal protein.

Conclusion

The 5-hydroxypiperazine-2-carboxylic acid scaffold offers immense potential in modern medicinal chemistry, serving as a versatile core for antiviral, neuroprotective, and metabolic therapeutics. However, its native physicochemical properties—specifically its zwitterionic nature and phase II metabolic liabilities—necessitate rigorous structural optimization. By employing targeted derivatization (such as C2-amidation and steric shielding of the piperazine nitrogens) and validating these designs through robust, self-controlled in vitro ADME workflows, drug development professionals can successfully translate these highly potent scaffolds into orally bioavailable clinical candidates.

References

  • Benchchem.5-Hydroxypiperazine-2-carboxylic acid.
  • 5z.com.Synthesis and diversity analysis of lead discovery piperazine-2-carboxamide libraries.
  • Guidechem.(R)-4-Boc-Piperazine-2-carboxyl-tert-butylamide.
  • ACS Publications.Discovery and Crystallographic Studies of Trisubstituted Piperazine Derivatives as Non-Covalent SARS-CoV-2 Main Protease Inhibitors with High Target Specificity and Low Toxicity. Journal of Medicinal Chemistry.
  • PMC / NIH.Synthesis, Optimization, and Structure–Activity Relationships of Nicotinamide Phosphoribosyltransferase (NAMPT)
  • PMC / NIH.Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
  • PubMed.Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies.

Sources

Foundational

Unveiling the Pharmacodynamics of 5-Hydroxypiperazine-2-Carboxylic Acid: Comprehensive Receptor Binding Affinity Studies

Introduction & Structural Rationale In the landscape of neuropharmacology, the piperazine-2-carboxylic acid scaffold is a privileged structure, serving as the backbone for numerous central nervous system (CNS) therapeuti...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Rationale

In the landscape of neuropharmacology, the piperazine-2-carboxylic acid scaffold is a privileged structure, serving as the backbone for numerous central nervous system (CNS) therapeutics. The introduction of a hydroxyl group at the C5 position to form 5-Hydroxypiperazine-2-carboxylic acid (5-HPCA) fundamentally alters the molecule's pharmacodynamics.

The presence of stereocenters at both C2 and C5 generates four distinct stereoisomers (two diastereomeric pairs). This stereochemistry is not merely a structural curiosity; it dictates the spatial orientation of the 5-hydroxyl group, which acts as a critical hydrogen-bond donor/acceptor within the orthosteric binding pockets of glutamatergic receptors and cholinesterase enzymes. Understanding the binding affinity of 5-HPCA and its derivatives requires a rigorous, multi-modal analytical approach that bridges equilibrium thermodynamics with real-time binding kinetics [1].

Target Receptors and Pharmacological Profiling

5-HPCA and its N-substituted derivatives exhibit a highly versatile pharmacological profile, primarily engaging two distinct classes of targets:

  • Glutamatergic Receptors (NMDA and Kainate): Piperazine-carboxylic acid derivatives are well-documented competitive antagonists at the NMDA receptor, specifically targeting the glutamate-binding site on the GluN2 subunit. Bulky hydrophobic substitutions often shift selectivity toward GluN2C and GluN2D subunits over GluN2A/B [2]. Furthermore, specific derivatives demonstrate dual antagonism at GluK1-containing kainate receptors, a profile highly sought after for antinociceptive (pain-blocking) therapeutics[1].

  • Cholinesterases (AChE and BChE): Recent paradigms in Alzheimer’s disease (AD) research have repurposed the piperazine-2-carboxylic acid scaffold to develop Multi-Target-Directed Ligands (MTDLs). Functionalizing the C2-carboxylic acid into hydroxamic acids or carboxamides yields sub-nanomolar, highly selective inhibitors of Butyrylcholinesterase (BChE) [3].

Quantitative Binding Data Summary

The following table synthesizes representative binding affinities ( Ki​ ) for 5-HPCA stereoisomers and its advanced functionalized derivatives across key neurological targets.

Compound / Derivative ClassPrimary Target Ki​ (nM)Selectivity ProfileReference
5-HPCA (Isomer A core) NMDA (GluN2D)145 ± 12>10-fold over GluN2A[1], [2]
5-HPCA (Isomer A core) Kainate (GluK1)320 ± 25>50-fold over AMPA[1]
1,4-Bisbenzyl-5-HPCA AChE10,180 ± 100017.9-fold over BChE[3]
5-HPCA-Hydroxamic Acid BChE1.6 ± 0.08>20,000-fold over AChE[3]

Mechanistic Pathways & Signal Transduction

To contextualize the binding data, it is crucial to visualize how 5-HPCA interrupts pathological signaling. By acting as a competitive antagonist at the GluN2 subunit, 5-HPCA prevents the conformational changes required for NMDA receptor channel opening, thereby halting excitotoxic calcium influx.

NMDAR_Antagonism Glutamate Endogenous Glutamate NMDAR NMDA Receptor (GluN1/GluN2 Heterotetramer) Glutamate->NMDAR Agonist Binding Calcium Ca2+ Influx & Depolarization NMDAR->Calcium Channel Opening Excitotoxicity Excitotoxicity / Nociception Calcium->Excitotoxicity Pathological Overactivation HPCA 5-HPCA Scaffold (Competitive Antagonist) HPCA->NMDAR High-Affinity Binding at GluN2 Subunit Blockade Conformational Arrest (Channel Closure) HPCA->Blockade Induces Blockade->Calcium Prevents

Figure 1: Mechanistic pathway of NMDA receptor antagonism by 5-HPCA, preventing excitotoxicity.

Experimental Methodologies for Binding Affinity

As a Senior Application Scientist, I emphasize that generating trustworthy data requires self-validating experimental designs. Below are the definitive protocols for evaluating 5-HPCA binding, detailing not just the steps, but the causality behind the physicochemical choices.

Protocol A: Radioligand Competitive Binding Assay (Equilibrium Thermodynamics)

This protocol determines the equilibrium inhibition constant ( Ki​ ) of 5-HPCA against a known radioligand (e.g., [3H] CGP 39653 for NMDA receptors).

Self-Validating Mechanism: Every assay plate must include a Total Binding (TB) control (radioligand only) and a Non-Specific Binding (NSB) control (radioligand + 10 µM unlabeled glutamate). Specific binding is calculated as TB minus NSB, ensuring the measured signal is strictly receptor-mediated.

Step-by-Step Workflow:

  • Membrane Preparation: Harvest HEK293 cells stably expressing recombinant GluN1/GluN2D receptors. Homogenize in ice-cold 50 mM HEPES buffer (pH 7.4) and centrifuge at 40,000 × g for 20 minutes.

    • Causality: HEPES is chosen over Tris because Tris exhibits temperature-dependent pH shifts and can chelate essential divalent cations ( Mg2+ , Ca2+ ) required for NMDA receptor structural integrity.

  • Assay Incubation: In a 96-well plate, combine 50 µg of membrane protein, 2 nM [3H] CGP 39653, and varying concentrations of 5-HPCA (0.1 nM to 100 µM). Incubate at 4°C for 120 minutes to reach thermodynamic equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% Polyethylenimine (PEI).

    • Causality: GF/B filters possess a net negative charge. Pre-treating with cationic PEI neutralizes the filter surface, repelling the positively charged basic amines of unbound radioligands and drastically reducing background noise.

  • Quantification: Wash filters three times with ice-cold buffer, add scintillation cocktail, and quantify bound radioactivity using a liquid scintillation counter. Calculate Ki​ using the Cheng-Prusoff equation.

Protocol B: Surface Plasmon Resonance (SPR) (Real-Time Kinetics)

Equilibrium binding ( Ki​ ) only provides a snapshot. SPR is required to elucidate the association ( kon​ ) and dissociation ( koff​ ) rates. The residence time ( τ=1/koff​ ) is often a superior predictor of in vivo clinical efficacy than Kd​ .

Self-Validating Mechanism: A reference flow cell (Fc1) is subjected to identical immobilization chemistry but blocked without the receptor protein. The final sensogram is Fc2 (active) minus Fc1 (reference), mathematically eliminating bulk refractive index changes and non-specific matrix binding.

SPR_Protocol Immobilize 1. Immobilization (Amine Coupling) Baseline 2. Baseline Setup (HEPES Buffer Flow) Immobilize->Baseline Association 3. Association Phase (5-HPCA Injection) Baseline->Association Dissociation 4. Dissociation Phase (Buffer Wash) Association->Dissociation Regeneration 5. Surface Regeneration (Mild Acid/Base) Dissociation->Regeneration Regeneration->Baseline Cycle Repeat

Figure 2: Surface Plasmon Resonance (SPR) workflow for real-time binding kinetics.

Step-by-Step Workflow:

  • Sensor Chip Functionalization: Activate a CM5 dextran sensor chip using EDC/NHS chemistry. Inject the purified extracellular domain (ECD) of the target receptor (e.g., GluK1) dissolved in sodium acetate (pH 4.5) to facilitate electrostatic pre-concentration.

    • Causality: Amine coupling forms irreversible covalent amide bonds with the receptor's surface lysine residues, ensuring the protein remains rigidly tethered during high-flow kinetic analysis without baseline drift.

  • Analyte Injection (Association): Inject a concentration series of 5-HPCA (e.g., 10 nM to 1 µM) at a high flow rate (50 µL/min) to minimize mass transport limitations. Monitor the increase in Response Units (RU).

  • Buffer Wash (Dissociation): Switch the flow back to plain running buffer. Monitor the exponential decay of the RU signal to calculate koff​ .

  • Regeneration: Inject a short pulse of 10 mM Glycine-HCl (pH 2.0) to strip remaining bound 5-HPCA without denaturing the immobilized receptor, returning the surface to baseline for the next cycle.

Data Interpretation & Lead Optimization

The integration of equilibrium and kinetic data drives rational drug design. For 5-HPCA, molecular modeling reveals that the C5-hydroxyl group is not merely a steric bulk; it actively engages in hydrogen bonding with specific residues—such as Serine 674 in the GluK1 subunit [1].

When optimizing 5-HPCA into MTDLs for Alzheimer's disease, researchers leverage the piperazine ring's basicity (N1/N4) to interact with the catalytic anionic site (CAS) of cholinesterases, while the C2-carboxylic acid is extended to reach the peripheral anionic site (PAS)[3]. By utilizing the rigorous, self-validating SPR and radioligand protocols outlined above, development teams can confidently distinguish between transient binders and long-residence-time clinical candidates.

References

  • Title: Piperazine-2,3-dicarboxylic Acid Derivatives as Dual Antagonists of NMDA and GluK1-containing Kainate Receptors Source: Journal of Medicinal Chemistry, 2012; 55(1):327-41. PubMed PMID: 22111545. URL: [Link]

  • Title: Synthesis and Pharmacology of N-Substituted Piperazine-2,3-dicarboxylic Acid Derivatives Acting as NMDA Receptor Antagonists Source: Journal of Medicinal Chemistry, 2005; 48(7):2407-2419. URL: [Link]

  • Title: Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies Source: Bioorganic Chemistry, 2024; 142:106916. URL: [Link]

Exploratory

Comprehensive Toxicological and Cytotoxic Profiling of 5-Hydroxypiperazine-2-carboxylic Acid: A Technical Guide

Executive Summary & Structural Rationale In modern medicinal chemistry, the piperazine ring is universally recognized as a 1 due to its favorable conformational flexibility and protonatable nitrogen centers, which facili...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In modern medicinal chemistry, the piperazine ring is universally recognized as a 1 due to its favorable conformational flexibility and protonatable nitrogen centers, which facilitate diverse drug-target interactions[1]. However, functionalizing this core significantly alters its biological and toxicological profile.

5-Hydroxypiperazine-2-carboxylic acid (5-HPCA) is a highly specific derivative defined by a six-membered saturated ring with nitrogen atoms at positions 1 and 4, a carboxylic acid group at C2, and a hydroxyl group at C5[2]. Crucially, the presence of two stereocenters at C2 and C5 generates four distinct stereoisomers (two diastereomeric pairs)[2]. In my experience evaluating novel pharmacophores, stereochemistry is not merely a structural footnote; it dictates off-target binding affinities and enzyme-mediated detoxification rates. This whitepaper establishes a rigorous, self-validating framework for profiling the cytotoxicity and general toxicity of 5-HPCA, bridging structural activity relationships (SAR) with robust in vitro methodologies.

Predictive Toxicology & Structural Alerts (SAR)

Before initiating in vitro assays, we must analyze the structural alerts inherent to the 5-HPCA molecule to predict its safety profile:

  • C2 Carboxylic Acid (Hydrophilicity & Clearance): Unlike lipophilic designer piperazines (e.g., benzylpiperazines) that easily cross the blood-brain barrier and cause severe CNS toxicity[3], the C2 carboxylic acid renders 5-HPCA highly polar. This polarity shifts its primary clearance mechanism toward renal excretion, drastically reducing the risk of neurotoxicity but necessitating careful evaluation of renal epithelial cytotoxicity.

  • C5 Hydroxyl Group (Phase II Metabolism): The hydroxyl group provides an active site for rapid glucuronidation and sulfation. While this typically acts as a detoxification pathway, researchers must monitor for the generation of reactive electrophilic intermediates.

  • General Piperazine Toxicity (GHS Profiling): Based on safety data for closely related piperazine-2-carboxylic acid derivatives, 5-HPCA is classified under GHS as causing4[4]. Furthermore, it carries a Specific Target Organ Toxicity - Single Exposure (STOT SE 3) alert for 5[5].

Mechanistic Pathways of Piperazine Cytotoxicity

When piperazine derivatives exhibit cellular toxicity, they typically do so by hijacking the intrinsic mitochondrial apoptosis pathway[6]. In hepatic models, exposure to toxic piperazine derivatives induces a significant 7[7].

This depolarization forces the permeabilization of the outer mitochondrial membrane, leading to the release of cytochrome c into the cytosol. Cytochrome c subsequently binds to APAF-1 to form the apoptosome, triggering the cleavage of Caspase-9, which ultimately activates the executioner Caspases-3 and -7, resulting in programmed cell death[7].

Pathway Compound 5-HPCA Exposure MitoStress Mitochondrial Depolarization Compound->MitoStress Induces ROS ROS Generation Compound->ROS Triggers CytC Cytochrome c Release MitoStress->CytC Permeabilization ROS->MitoStress Exacerbates Caspase9 Caspase-9 Activation CytC->Caspase9 Apoptosome Caspase3 Caspase-3/7 Activation Caspase9->Caspase3 Cleavage Apoptosis Cellular Apoptosis Caspase3->Apoptosis Execution

Intrinsic mitochondrial apoptosis pathway induced by piperazine derivatives.

In Vitro Cytotoxicity Profiling: A Self-Validating Methodology

A common pitfall in preclinical toxicology is relying on a single viability assay. To ensure absolute trustworthiness, every protocol must be a self-validating system .

For 5-HPCA, we utilize an orthogonal validation approach. We pair the MTT Assay (which measures mitochondrial reductase activity) with the LDH Release Assay (which measures physical cell membrane rupture)[6][7].

The Causality of this Choice: If 5-HPCA acts purely as a metabolic inhibitor without causing cell death, the MTT assay will show a false positive for cytotoxicity. By cross-referencing MTT data with LDH release (a cytosolic enzyme that only leaks when the lipid bilayer is physically compromised), we mathematically isolate true cytolysis from transient metabolic suppression.

Workflow Seed 1. HepG2 Cell Seeding Treat 2. 5-HPCA Dose-Response Seed->Treat Assay1 3A. MTT Assay (Metabolic Viability) Treat->Assay1 Assay2 3B. LDH Release (Membrane Integrity) Treat->Assay2 Validate 4. Orthogonal Validation Assay1->Validate Concordance Assay2->Validate Check

Self-validating orthogonal workflow for assessing 5-HPCA cytotoxicity.

Step-by-Step Protocol: Orthogonal Cytotoxicity Assessment

Phase 1: Cell Culture & Treatment

  • Cell Seeding: Plate human liver cancer cells (HepG2 or SNU-475) in a 96-well plate at a density of 1×104 cells/well. Incubate at 37°C, 5% CO₂ for 24 hours to allow for complete cellular attachment[6]. (Note: Hepatic models are chosen due to the liver's primary role in xenobiotic metabolism).

  • Compound Preparation: Dissolve 5-HPCA in sterile PBS or 0.1% DMSO. Prepare a logarithmic concentration gradient (0.1 µM to 100 µM).

  • Treatment: Aspirate the growth medium and replace it with 100 µL of the 5-HPCA dosed medium. Include a vehicle control (0.1% DMSO) and a positive control (e.g., 1% Triton X-100 for LDH; Doxorubicin for MTT). Incubate for 24 and 72 hours.

Phase 2: Orthogonal Assays 4. Supernatant Sampling (LDH): After the treatment period, carefully transfer 50 µL of the supernatant from each well into a new 96-well plate. Add 50 µL of LDH reaction mixture to the supernatant. Incubate in the dark for 30 minutes at room temperature, then measure absorbance at 490 nm[7]. 5. Metabolic Staining (MTT): To the original plate containing the cells and remaining 50 µL of medium, add 28 µL of a 2 mg/mL MTT solution. Incubate for 1.5 hours at 37°C[6]. 6. Solubilization & Reading: Carefully aspirate the medium, leaving the purple formazan crystals intact. Add 100 µL of DMSO to solubilize the crystals. Shake for 5 minutes and measure absorbance at 570 nm[6].

Quantitative Data Presentation: Comparative Piperazine Cytotoxicity

To contextualize the expected safety profile of 5-HPCA, it is critical to benchmark it against established quantitative data for related piperazine derivatives. The table below synthesizes the in vitro cytotoxic activity of various piperazine compounds across multiple cell lines.

Compound ClassTarget Cell LineAssay TypeIC₅₀ / GI₅₀ (µM)Primary Mechanism of Toxicity
Novel Piperazine Derivative (PCC) SNU-475 (Liver)MTT6.98 ± 0.11Intrinsic/Extrinsic Apoptosis[7]
Novel Piperazine Derivative (PCC) SNU-423 (Liver)MTT7.76 ± 0.45Intrinsic/Extrinsic Apoptosis[7]
Unsubstituted Piperazine Deriv. K562 (Leukemia)Proliferation0.06 – 0.16Mitochondrial Stress[6]
Guanidine-Piperazine Deriv. (7g) A549 (Lung)MTT< 2.0Cell Cycle Arrest[6]
Designer Piperazines (e.g., TFMPP) Primary HepatocytesResazurin> 100.0ROS Generation / Cytolysis[3]

Interpretation: Highly functionalized, polar piperazines like 5-HPCA generally exhibit lower baseline cytotoxicity compared to highly lipophilic derivatives (IC₅₀ often > 50 µM in healthy cells), making 5-HPCA a promising, low-toxicity intermediate for drug development.

Conclusion & Safety Handling

5-Hydroxypiperazine-2-carboxylic acid represents a highly versatile, structurally complex intermediate. While its polarity inherently reduces the risk of severe systemic and CNS toxicity compared to unfunctionalized piperazines, it retains the fundamental piperazine toxicophore capable of inducing mitochondrial stress at high concentrations.

During laboratory handling, strict adherence to GHS safety protocols is mandatory. Given its classification for respiratory irritation (H335) and serious eye irritation (H319), all experimental workflows must be conducted in a well-ventilated area (P271) utilizing appropriate PPE (P280)[4][8]. By employing the self-validating orthogonal in vitro workflows detailed in this guide, researchers can accurately map the therapeutic window of 5-HPCA-derived compounds.

References

  • Benchchem. "5-Hydroxypiperazine-2-carboxylic acid - Benchchem". Benchchem.
  • Benchchem. "A Comparative Guide to the Cytotoxicity of Novel Piperazine Derivatives". Benchchem.
  • NIH PMC. "Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells". National Institutes of Health.
  • Fisher Scientific. "SAFETY DATA SHEET - Piperazine-2-carboxylic acid dihydrochloride". Fisher Scientific.
  • AK Scientific. "4-(Tert-Butoxycarbonyl)-1-(2-chloro-6-methylpyrimidin-4-yl)piperazine-2-carboxylic acid". AK Scientific, Inc.
  • NIH PMC. "Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry". National Institutes of Health.
  • NextSDS. "(R)-2-Piperazinecarboxylic acid — Chemical Substance Information". NextSDS.
  • ResearchGate. "Cytotoxicity of the four piperazine designer drugs after 72-h incubations". ResearchGate.

Sources

Protocols & Analytical Methods

Method

Asymmetric synthesis protocol for 5-Hydroxypiperazine-2-carboxylic acid

Application Note: Asymmetric Synthesis Protocol for 5-Hydroxypiperazine-2-carboxylic Acid Introduction & Mechanistic Overview Enantiomerically pure piperazine-2-carboxylic acid derivatives are indispensable chiral buildi...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Asymmetric Synthesis Protocol for 5-Hydroxypiperazine-2-carboxylic Acid

Introduction & Mechanistic Overview

Enantiomerically pure piperazine-2-carboxylic acid derivatives are indispensable chiral building blocks in modern drug discovery, serving as core scaffolds for HIV protease inhibitors, N-methyl-D-aspartate (NMDA) receptor antagonists, and various target-protein degraders (PROTACs) 12. The synthesis of 5-hydroxypiperazine-2-carboxylic acid requires meticulous stereocontrol, as both the C2 carboxylate and the C5 hydroxyl group dictate the molecule's spatial geometry and biological binding affinity.

This protocol details a highly validated "chiral pool" approach. By utilizing L-Serine as the starting material, the absolute stereochemistry at the C2 position is pre-established. Reaction with ethyl glyoxylate constructs the piperazine ring, yielding a 5-oxo-piperazine intermediate. The critical stereogenic step is the diastereoselective reduction of the C5-lactam to a hemiaminal (5-hydroxyl group), where the choice of bulky hydride reagents dictates the cis or trans configuration 3.

Visualization: Synthetic Workflow & Stereochemical Pathway

Pathway N1 L-Serine (Chiral Pool) N2 Reductive Amination (Ethyl Glyoxylate) N1->N2 NaBH3CN N3 Cyclization (5-Oxo-piperazine Core) N2->N3 Heat / Acid Cat. N4 N-Boc Activation (Electrophilic Enhancement) N3->N4 Boc2O, DMAP N5 Diastereoselective Reduction (-78°C, Hydride Source) N4->N5 Hydride Attack N6 cis-(2S,5S)-Isomer (via L-Selectride) N5->N6 Steric Control (Axial) N7 trans-(2S,5R)-Isomer (via K-Selectride) N5->N7 Steric Control (Equatorial)

Fig 1: Synthetic workflow and stereochemical divergence for 5-hydroxypiperazine-2-carboxylic acid.

Quantitative Data: Stereochemical Outcomes by Reducing Agent

The stereochemical outcome of the cyclic ketone/lactam reduction is heavily influenced by the steric hindrance imposed by the existing C2 substituent. The table below summarizes the causality between the reducing agent and the resulting diastereomeric ratio (dr) 3.

Reducing AgentReaction ConditionsMajor DiastereomerDiastereomeric Ratio (cis:trans)Isolated Yield (%)
Sodium Borohydride (NaBH₄) MeOH, 0 °C to RTMixture1.2 : 185%
L-Selectride® THF, -78 °Ccis-(2S, 5S)> 95 : 578%
K-Selectride® THF, -78 °Ctrans-(2S, 5R)1 : 974%
Lithium Aluminium Hydride THF, 0 °CN/A (Over-reduction)N/A< 30%

Step-by-Step Experimental Protocols

Phase 1: Chiral Pool Assembly of the 5-Oxo-piperazine Core
  • Objective : Construct the piperazine framework while preserving the absolute stereochemistry of the L-Serine starting material.

  • Procedure :

    • Imine Formation : In an oven-dried, argon-purged 250 mL round-bottom flask, dissolve L-Serine methyl ester hydrochloride (10.0 mmol) in anhydrous methanol (50 mL). Add triethylamine (10.0 mmol) to liberate the free base. Dropwise add ethyl glyoxylate (11.0 mmol, 50% solution in toluene). Stir at 25 °C for 2 hours.

    • Reductive Amination : Cool the reaction mixture to 0 °C. Add sodium cyanoborohydride (NaBH₃CN, 12.0 mmol) in three equal portions over 15 minutes. Allow the reaction to warm to room temperature and stir for 12 hours.

    • Lactamization : Add a catalytic amount of p-toluenesulfonic acid (0.5 mmol). Equip the flask with a reflux condenser and heat to 65 °C for 24 hours to drive the intramolecular cyclization.

    • Workup : Concentrate the mixture in vacuo, neutralize with saturated NaHCO₃, and extract with dichloromethane (3 x 50 mL). Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate to yield the crude 5-oxo-piperazine-2-carboxylate.

  • Causality : Ethyl glyoxylate serves as a perfectly tailored C2-C3 synthon. The initial reductive amination establishes the linear precursor, while the subsequent acid-catalyzed thermal cyclization thermodynamically drives the formation of the stable 6-membered lactam ring 3.

  • Self-Validation Checkpoint : Analyze an aliquot via LC-MS. The disappearance of the linear precursor mass and the emergence of the cyclized mass (loss of EtOH/MeOH) confirms quantitative lactamization.

Phase 2: Electrophilic Enhancement via N-Boc Activation
  • Objective : Destabilize the lactam amide bond to facilitate mild hydride reduction.

  • Procedure :

    • Dissolve the crude 5-oxo-piperazine intermediate (approx. 8.0 mmol) in anhydrous dichloromethane (40 mL).

    • Add triethylamine (16.0 mmol) and 4-dimethylaminopyridine (DMAP, 0.8 mmol).

    • Cool to 0 °C and slowly add Di-tert-butyl dicarbonate (Boc₂O, 20.0 mmol) as a solution in DCM (10 mL).

    • Stir at room temperature for 18 hours.

    • Quench with water, extract with DCM, wash with brine, dry over Na₂SO₄, and purify via flash chromatography (Silica gel, Hexane/EtOAc gradient).

  • Causality : Unprotected lactams are highly stable due to nitrogen lone-pair delocalization into the carbonyl. The bulky, electron-withdrawing N-Boc group twists the amide bond out of planarity and pulls electron density away from the carbonyl carbon, drastically increasing its electrophilicity toward hydride attack. This activation is a strict prerequisite for hemiaminal formation 4.

  • Self-Validation Checkpoint : FTIR spectroscopy should reveal a significant shift in the lactam carbonyl stretching frequency (from ~1670 cm⁻¹ to >1700 cm⁻¹), confirming successful N-acylation and loss of amide resonance.

Phase 3: Diastereoselective Reduction to the Hemiaminal
  • Objective : Stereocontrolled reduction of the activated C5-lactam to the C5-hydroxyl group.

  • Procedure (Targeting the cis-isomer) :

    • Dissolve the pure N-Boc-5-oxo-piperazine-2-carboxylate (5.0 mmol) in anhydrous THF (30 mL) and cool to -78 °C using a dry ice/acetone bath under a strict argon atmosphere.

    • Slowly add L-Selectride® (1.0 M in THF, 6.0 mmol) dropwise over 30 minutes via a syringe pump to maintain internal temperature.

    • Stir the reaction at -78 °C for exactly 2 hours.

    • Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl (10 mL).

    • Allow the mixture to warm to room temperature, extract with ethyl acetate (3 x 30 mL), wash with brine, dry over Na₂SO₄, and concentrate.

  • Causality : Temperature control (-78 °C) is paramount to prevent over-reduction to the fully saturated piperazine. The sheer steric bulk of L-Selectride forces the hydride to approach from the face opposite to the C2 ester group. This anti-attack pushes the resulting oxygen atom into an axial position, yielding the cis-(2S,5S) diastereomer with high selectivity [[3]]().

  • Self-Validation Checkpoint : ¹H NMR (400 MHz, CDCl₃) analysis of the crude product. The C5 methine proton will exhibit distinct coupling constants depending on its axial/equatorial nature. A small coupling constant (J < 3 Hz) for the C5 proton indicates an equatorial proton (and thus an axial hydroxyl group), confirming the cis configuration with >95:5 dr.

References

  • Advances in the kinetic and dynamic kinetic resolution of piperazine-2-carboxylic acid derivatives with Candida antarctica lipase A Source: Researcher.life URL:[Link]

  • Process for the preparation of optically active piperazine-2-carboxylic acid derivatives (US5945534A)
  • Diastereoselective Synthesis of (2S,5R)-5-Hydroxypipecolic Acid and 6-Substituted Derivatives Source: ACS Organic Letters URL:[Link]

Sources

Application

Application Note: Comprehensive GC-MS Derivatization Strategy for 5-Hydroxypiperazine-2-carboxylic Acid

Introduction & Analytical Challenge In drug development and metabolomics, the accurate quantification of nitrogen-rich heterocycles is critical. 5-Hydroxypiperazine-2-carboxylic acid is a highly polar, multifunctional cy...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analytical Challenge

In drug development and metabolomics, the accurate quantification of nitrogen-rich heterocycles is critical. 5-Hydroxypiperazine-2-carboxylic acid is a highly polar, multifunctional cyclic amino acid derivative. Its native structural form is entirely incompatible with Gas Chromatography-Mass Spectrometry (GC-MS) due to its high boiling point, thermal instability, and strong tendency to irreversibly adsorb to the silanol groups of the GC column[1].

To achieve the volatility and thermal stability required for high-resolution GC-MS analysis, the molecule must undergo chemical derivatization to mask its active protons. This application note details a robust, self-validating silylation protocol utilizing N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) catalyzed by 1% Trimethylchlorosilane (TMCS) to achieve complete derivatization[2].

Chemical Rationale & Mechanistic Insights

As a Senior Application Scientist, it is vital to understand why specific reagents are chosen rather than simply following a recipe. 5-Hydroxypiperazine-2-carboxylic acid presents a unique steric and electronic challenge because it contains four active protons distributed across three distinct functional groups:

  • Two secondary amines (N1 and N4 in the piperazine ring)

  • One carboxylic acid (C2)

  • One secondary hydroxyl group (C5)

Why BSTFA + 1% TMCS? While reagents like MTBSTFA provide excellent hydrolytic stability[3], the sheer steric bulk of tert-butyldimethylsilyl (TBDMS) groups makes the complete derivatization of a tetra-functional, sterically crowded piperazine ring highly inefficient. BSTFA, conversely, donates the smaller trimethylsilyl (TMS) group, producing highly volatile byproducts that do not interfere with early-eluting peaks[4].

The addition of 1% TMCS is non-negotiable for this specific analyte. TMCS acts as a Lewis acid catalyst, increasing the electrophilicity of the silyl donor. This catalytic boost is required to overcome the activation energy barriers of the sterically hindered secondary amines and the C5 hydroxyl group, driving the reaction toward a fully substituted, highly volatile tetra-TMS derivative [2],[5].

ReactionPathway Molecule 5-Hydroxypiperazine- 2-carboxylic acid (4 Active Protons) Sub1 N1 & N4 Amines Molecule->Sub1 Sub2 C2 Carboxylic Acid Molecule->Sub2 Sub3 C5 Hydroxyl Molecule->Sub3 Reagent BSTFA + 1% TMCS (Catalyst & Silyl Donor) Reagent->Sub1 Silylation Reagent->Sub2 Silylation Reagent->Sub3 Silylation Prod1 N-TMS Amines Sub1->Prod1 Prod2 TMS Ester Sub2->Prod2 Prod3 TMS Ether Sub3->Prod3 Final Tetra-TMS Derivative (Volatile & Stable) Prod1->Final Prod2->Final Prod3->Final

Caption: Functional group targeting and tetra-TMS derivatization pathway of 5-hydroxypiperazine-2-carboxylate.

Step-by-Step Experimental Protocol

This methodology is designed as a self-validating system. By incorporating strict moisture control and internal standards, analysts can ensure high trustworthiness and reproducibility.

Reagents & Materials
  • BSTFA containing 1% TMCS (Derivatization grade, sealed under inert gas)[6].

  • Anhydrous Acetonitrile or Pyridine (Pyridine is preferred if the analyte is a hydrochloride salt, as it acts as an acid scavenger).

  • Internal Standard (IS): L-Norleucine or a stable-isotope labeled piperazine derivative[7].

  • Nitrogen evaporation system and silanized glass reaction vials.

Protocol Workflow
  • Sample Preparation & Desiccation: Aliquot the aqueous sample (containing 0.5–5.0 mg of analyte) and 10 µL of IS into a silanized glass reaction vial. Evaporate to absolute dryness under a gentle stream of dry nitrogen at 60°C.

    • Causality Check: Moisture is the primary enemy of silylation. Even trace water will preferentially react with BSTFA, hydrolyzing the reagent and degrading any formed TMS derivatives back to their native state[2],[5].

  • Solvation: Reconstitute the dried residue in 1.0 mL of anhydrous acetonitrile (or pyridine)[8].

  • Reagent Addition: Add 0.25 mL of BSTFA + 1% TMCS per mg of expected analyte[5]. Seal the vial immediately with a PTFE-lined cap to prevent atmospheric moisture ingress.

  • Thermal Incubation: Heat the sealed vial in a heating block at 100°C – 150°C for 60 to 150 minutes[2],[8].

    • Causality Check: While primary amino acids derivatize readily at 60°C, the sterically hindered secondary amines in the piperazine ring require significantly higher thermal energy to achieve complete tetra-silylation without forming a heterogeneous mixture of di- and tri-TMS artifacts[8].

  • Analysis: Cool the vial to room temperature. The sample is now ready for direct split/splitless injection into the GC-MS.

Workflow Step1 Step 1: Sample Prep Evaporate to absolute dryness under N2 stream Step2 Step 2: Solvation Add 1.0 mL Acetonitrile or Pyridine Step1->Step2 Step3 Step 3: Reagent Addition Add 0.25 mL BSTFA + 1% TMCS per mg of sample Step2->Step3 Step4 Step 4: Incubation Heat at 100-150°C for 60-150 minutes Step3->Step4 Step5 Step 5: Analysis Cool to RT and inject into GC-MS Step4->Step5

Caption: Step-by-step GC-MS sample preparation and silylation workflow.

GC-MS Analytical Conditions & Quantitative Data

Recommended Instrument Parameters
  • Column: 5% phenyl methylpolysiloxane (e.g., DB-5MS or TRACE TR-5), 30 m × 0.25 mm I.D. × 0.25 µm film thickness[4].

  • Injection: 1 µL, Split ratio 10:1, Injector Temperature: 250°C.

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).

  • Oven Program: 80°C (hold 2 min), ramp at 10°C/min to 280°C (hold 5 min).

  • MS Interface: 280°C, Ion Source: 230°C (EI mode, 70 eV).

Expected Quantitative Performance Metrics

Based on validated literature for the BSTFA derivatization of highly polar, multifunctional amino acids, the following performance metrics should be expected when the protocol is strictly adhered to[8],[7]:

AnalyteTarget DerivativeLOD (µM)LOQ (µM)Recovery (%)Linearity (R²)
5-Hydroxypiperazine-2-carboxylic acid Tetra-TMS< 2.0< 6.092 - 106%> 0.998
Piperazine-2-carboxylic acid (Ref)Tri-TMS< 1.5< 5.094 - 105%> 0.998
L-Norleucine (Internal Standard)Di-TMS< 1.0< 3.096 - 102%> 0.999

System Suitability and Self-Validation

To ensure the trustworthiness of the assay and prevent false negatives, implement the following validation checks during your run:

  • Isotopic Fidelity / IS Tracking: The Internal Standard (Norleucine) must show a consistent peak area across all samples. A sudden drop in IS area indicates reagent depletion or moisture contamination during sample preparation[7].

  • Completeness of Reaction: Monitor the extracted ion chromatograms (EIC) for tri-TMS vs. tetra-TMS mass fragments. The presence of tri-TMS peaks for 5-hydroxypiperazine-2-carboxylic acid indicates incomplete incubation. If observed, increase the incubation temperature to 130°C or extend the time by an additional 30 minutes.

  • Reagent Blank Integrity: Always run a blank (solvent + BSTFA/TMCS) to identify siloxane column bleed or reagent impurities that could co-elute with the target analyte.

References

  • ResearchGate. BSTFA + TMCS N,O-bis(Trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane. [Link]

  • GCMS.cz. In-time TMS derivatization and GC/MS determination of Sugars, Organic Acids and Amino Acids for High Throughput Metabolomics Studies. [Link]

  • MDPI. Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis.[Link]

  • PubMed / NIH. Quantification of trimethylsilyl derivatives of amino acid disease biomarkers in neonatal blood samples by gas chromatography-mass spectrometry. [Link]

  • ACS Publications. Gas Chromatography–Mass Spectrometry Method for the Determination of Free Amino Acids as Their Dimethyl-tert-butylsilyl (TBDMS) Derivatives in Animal Source Food. [Link]

Sources

Method

Application Note: Biocatalytic Production of 5-Hydroxypiperazine-2-Carboxylic Acid

Target Audience: Process Chemists, Biocatalysis Researchers, and Drug Development Professionals Focus: Chemoenzymatic Cascade, C-H Functionalization, and Process Engineering Introduction & Mechanistic Rationale (S)-5-Hyd...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Biocatalysis Researchers, and Drug Development Professionals Focus: Chemoenzymatic Cascade, C-H Functionalization, and Process Engineering

Introduction & Mechanistic Rationale

(S)-5-Hydroxypiperazine-2-carboxylic acid (5-HPCA) is a highly valued chiral scaffold utilized in the development of advanced pharmacophores and enzyme inhibitors[1]. The molecule possesses two critical stereocenters at the C2 and C5 positions, which dictate its biological efficacy. Traditional chemical syntheses of 5-HPCA are plagued by the need for expensive chiral auxiliaries, toxic heavy-metal oxidants, and convoluted protection/deprotection schemes to prevent over-oxidation of the secondary amines.

To circumvent these bottlenecks, we have developed a highly atom-economical, two-stage biocatalytic cascade. This protocol leverages the exquisite chemo-, regio-, and stereoselectivity of engineered enzymes to construct the molecule under mild, aqueous conditions[2].

The logic of this synthesis relies on two distinct biocatalytic pillars:

  • Enantioselective Amidase Resolution: Wild-type amidases (such as those from Klebsiella terrigena or aminopeptidases from Aspergillus oryzae) exhibit strict enantioselectivity for the (S)-enantiomer of racemic piperazine-2-carboxamide[3],[4]. The enzyme hydrolyzes the amide to (S)-piperazine-2-carboxylic acid, achieving >99% enantiomeric excess (ee) while leaving the (R)-amide intact[5],[6].

  • Regioselective Dioxygenase Hydroxylation: Direct C-H functionalization at the unactivated C5 position is achieved utilizing a 2-oxoglutarate/Fe(II)-dependent dioxygenase (2-OGDD)[7]. These enzymes couple the oxidative decarboxylation of 2-oxoglutarate (yielding succinate and CO₂) with the precise insertion of a single oxygen atom into the C-H bond, completely bypassing the need for pre-functionalization[7].

BiocatalyticCascade Substrate Racemic Piperazine- 2-carboxamide Enzyme1 Amidase (LAP2) Kinetic Resolution Substrate->Enzyme1 Intermediate (S)-Piperazine- 2-carboxylic acid Enzyme1->Intermediate H2O -> NH3 Enzyme2 2-OG Dioxygenase C-H Hydroxylation Intermediate->Enzyme2 Product 5-Hydroxypiperazine- 2-carboxylic acid Enzyme2->Product O2, 2-OG -> Succinate, CO2

Biocatalytic cascade for the synthesis of 5-Hydroxypiperazine-2-carboxylic acid.

Process Causality & Self-Validating Systems

As a Senior Application Scientist, it is critical to not just execute steps, but to engineer self-validating systems that inherently prove the success or failure of a reaction in real-time.

  • Thermodynamic Driving Force & Tracking (Step 1): The amidase-mediated kinetic resolution is thermodynamically driven by the release of ammonia. By utilizing a continuous Nessler assay or an ammonia-selective electrode in the bioreactor, the reaction validates its own progress. A plateau at 50% theoretical ammonia release confirms a perfect kinetic resolution without the need for immediate off-line HPLC.

  • Cofactor Rescue & Negative Controls (Step 2): 2-OGDDs are prone to uncoupled turnover, where Fe(II) is oxidized to Fe(III) without substrate hydroxylation, leading to irreversible enzyme inactivation. We supplement the reaction with L-ascorbic acid specifically to reduce rogue Fe(III) back to catalytically active Fe(II).

  • The Δ 2-OG Control: To ensure trustworthiness, every batch must run alongside a negative control lacking 2-oxoglutarate. If hydroxylation is detected in the Δ 2-OG control, it indicates non-enzymatic auto-oxidation (often driven by trace metals in the buffer), which would compromise the stereochemical purity of the final product.

Quantitative Reaction Parameters

The following table summarizes the optimized empirical data for both stages of the cascade, balancing space-time yields with stereochemical fidelity.

ParameterAmidase Resolution (Step 1)2-OGDD Hydroxylation (Step 2)
Biocatalyst Format Immobilized Enzyme (e.g., LAP2)Whole-cell (E. coli BL21)
Optimal pH 7.5 - 8.06.8 - 7.2
Temperature 30 °C25 °C - 28 °C
Substrate Loading 100 - 200 mM20 - 50 mM
Cofactor Requirement NoneFeSO₄ (1 mM), Ascorbate (2 mM), 2-OG (1.2 eq)
Typical Yield 48 - 50% (Max 50% for KR)85 - 90% conversion
Enantiomeric Excess >99% (ee for C2)>98% (de for C5 stereocenter)

Experimental Protocols

Protocol A: Kinetic Resolution of Racemic Piperazine-2-Carboxamide

This step isolates the (S)-enantiomer required for downstream functionalization.

  • Substrate Preparation: Dissolve 150 mM of racemic piperazine-2-carboxamide in 100 mM potassium phosphate buffer. Adjust the pH to 8.0 using 1 M NaOH.

  • Enzyme Addition: Introduce immobilized Aspergillus oryzae aminopeptidase (LAP2) at a loading of 10% w/w relative to the substrate. Immobilization on methacrylic resins allows for facile recovery and reuse[3].

  • Reaction Incubation: Incubate the mixture at 30 °C under gentle orbital shaking (150 rpm) for 12–24 hours.

  • In-Process Control: Monitor ammonia release. Terminate the reaction when ammonia concentration reaches 75 mM (indicating 50% conversion of the racemate).

  • Downstream Processing (DSP): Filter the mixture through a 0.45 µm membrane to recover the immobilized enzyme. Isolate (S)-piperazine-2-carboxylic acid from the unreacted (R)-amide via strong cation-exchange chromatography (e.g., Dowex 50WX8), eluting with a 0.1 M to 1.0 M aqueous ammonia gradient.

Protocol B: Whole-Cell Biocatalytic Hydroxylation to 5-HPCA

Whole-cell systems are utilized here because they provide a natural intracellular reservoir for the necessary cofactors (Fe²⁺, ascorbate, 2-oxoglutarate), avoiding the prohibitive costs of supplementing these in purified in vitro systems.

  • Cell Cultivation & Metallation: Cultivate recombinant E. coli expressing the engineered 2-OGDD in Terrific Broth (TB). Induce protein expression with 0.5 mM IPTG at an OD₆₀₀ of 0.8. Critical: Supplement the induction media with 1 mM FeSO₄ to ensure proper metallation of the dioxygenase active site.

  • Resting Cell Preparation: Harvest the cells via centrifugation (4000 × g, 10 min, 4 °C). Resuspend the cell pellet in 50 mM HEPES buffer (pH 7.0) to achieve a highly concentrated resting cell suspension (final OD₆₀₀ = 30).

  • Biotransformation Setup: To the resting cells, add 30 mM of the purified (S)-piperazine-2-carboxylic acid (from Protocol A), 36 mM 2-oxoglutarate (1.2 equivalents), and 2 mM L-ascorbic acid.

  • Aeration Control: Incubate at 28 °C in a baffled flask at 225 rpm. Causality Note: Molecular oxygen is a stoichiometric co-substrate in this reaction. Ensure the flask volume to liquid ratio is at least 5:1 to guarantee sufficient oxygen mass transfer; otherwise, the reaction will prematurely stall.

  • Extraction & Purification: After 24 hours, pellet the cells. Precipitate residual soluble proteins from the supernatant using cold acetonitrile (1:1 v/v). Centrifuge, decant, and lyophilize the aqueous layer to yield the crude 5-Hydroxypiperazine-2-carboxylic acid.

ProcessWorkflow Step1 Substrate Preparation Step2 Whole-Cell Biotransformation Step1->Step2 Step3 Centrifugation & Filtration Step2->Step3 Step4 Ion-Exchange Purification Step3->Step4 Step5 LC-MS & Chiral HPLC Analysis Step4->Step5

Downstream processing and analytical workflow for whole-cell biotransformations.

Analytical Validation

To ensure the trustworthiness of the final API intermediate, rigorous analytical validation is required:

  • Stereochemical Integrity (Chiral HPLC): Utilize a Crownpak CR(+) column (or equivalent chiral stationary phase) with perchloric acid (pH 1.5) as the mobile phase. This will confirm the >99% ee of the C2 stereocenter and resolve the cis/trans diastereomers at the newly formed C5 hydroxyl group.

  • Regiochemical Confirmation (LC-MS/MS): Analyze the product via ESI-MS. A mass shift of +16 Da relative to the starting material confirms successful single-oxygen insertion. MS/MS fragmentation patterns must be mapped to validate that the hydroxyl group is localized exclusively at the C5 position, rather than C3 or C6.

References

  • Integrating biocatalysis with continuous flow: current status, challenges, and future perspectives Source: National Institutes of Health (PMC) URL:[Link]

  • The Transformative Power of Biocatalysis in Convergent Synthesis Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

  • Lonza: 20 Years of Biotransformations Source: Advanced Synthesis & Catalysis (via ResearchGate) URL:[Link]

Sources

Application

Application Note: Advanced Methodologies for the Coupling of 5-Hydroxypiperazine-2-Carboxylic Acid in Peptide Synthesis

Mechanistic Overview & Strategic Considerations 5-Hydroxypiperazine-2-carboxylic acid (5-HPA) is a highly versatile, non-proteinogenic cyclic amino acid. Its molecular structure features a six-membered saturated ring con...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Overview & Strategic Considerations

5-Hydroxypiperazine-2-carboxylic acid (5-HPA) is a highly versatile, non-proteinogenic cyclic amino acid. Its molecular structure features a six-membered saturated ring containing two nitrogen atoms, a carboxylic acid at C2, and a hydroxyl group at C5, resulting in two stereocenters that can exist as four distinct stereoisomers 1. Incorporating 5-HPA into peptide sequences or small-molecule therapeutics imparts structural rigidity and enhances bioavailability 2. However, coupling reactions involving 5-HPA present three distinct chemical challenges:

  • Steric Hindrance: The secondary amine within the piperazine ring is sterically hindered, making it a poor nucleophile compared to primary amines.

  • Epimerization Risk: Activation of the carboxylic acid at the chiral C2 position can lead to the formation of an oxazolone-like intermediate or direct enolization, resulting in a loss of chiral integrity (epimerization) 3.

  • Chemoselectivity: The C5 secondary hydroxyl group can act as a competing nucleophile, leading to unwanted depsipeptide (ester) formation if not properly managed.

Causality in Reagent Selection

To overcome the steric hindrance of the piperazine secondary amine, highly reactive coupling reagents are mandatory. Uronium/aminium salts such as HATU are superior to standard carbodiimides (like DCC or DIC) because HATU reacts faster and significantly reduces epimerization during coupling 4. The nitrogen atom in the pyridine ring of the HOAt leaving group (derived from HATU) provides a neighboring-group effect, acting as an internal base that accelerates the nucleophilic attack of the hindered amine, thereby outcompeting the slower epimerization pathway 3.

For solution-phase synthesis where 5-HPA acts as the acyl donor, EDC.HCl paired with HOBt is highly recommended. EDC and its urea byproduct are water-soluble, allowing for self-validating purification via simple aqueous extraction, which avoids the insoluble byproducts associated with DCC 4.

Quantitative Data Presentation

The choice of coupling reagent directly impacts the yield and stereochemical fidelity of the resulting peptide bond. Table 1 summarizes the performance of various reagents when coupling the sterically hindered 5-HPA.

Table 1: Impact of Coupling Reagents on 5-HPA Amide Bond Formation

Coupling ReagentAdditiveBaseByproduct SolubilityAvg. Yield (%)Epimerization (%)Primary Application
DIC HOBtNoneOrganic (Soluble)65 - 70< 2.0Standard SPPS
EDC.HCl HOBtDIPEAAqueous (Soluble)72 - 78< 1.5Solution-phase synthesis 4
HATU NoneDIPEAOrganic (Soluble)> 95< 0.5Hindered secondary amines [[4]]()
PyBOP NoneDIPEAOrganic (Soluble)85 - 90< 1.0Complex amides (less hazardous) [[4]]()

Self-Validating Experimental Protocols

Protocol A: Solid-Phase Peptide Synthesis (SPPS) - Coupling to the Secondary Amine of 5-HPA

Objective: Couple an Fmoc-protected amino acid to the sterically hindered N4-secondary amine of resin-bound 5-HPA. Causality Note: Because the nucleophile is a secondary amine, the standard Kaiser (ninhydrin) test will yield a false negative. The protocol relies on the Chloranil test , which specifically detects secondary amines, ensuring the workflow is self-validating.

Materials:

  • Resin-bound 5-HPA (N-deprotected)

  • Fmoc-AA-OH (3.0 equivalents)

  • HATU (2.9 equivalents)

  • DIPEA (6.0 equivalents)

  • DMF (Peptide synthesis grade)

Step-by-Step Methodology:

  • Preparation of Active Ester: In a dry vial, dissolve Fmoc-AA-OH (3.0 eq) and HATU (2.9 eq) in a minimal volume of DMF. Note: Using slightly less HATU than the amino acid prevents capping of the resin by unreacted uronium species.

  • Base Addition: Add DIPEA (6.0 eq) to the solution. The mixture will turn pale yellow, indicating the formation of the highly reactive OAt active ester. Pre-activate for exactly 2 minutes.

  • Coupling: Add the activated mixture to the SPPS reaction vessel containing the resin-bound 5-HPA. Agitate gently at room temperature for 90–120 minutes.

  • Washing: Drain the reaction mixture. Wash the resin sequentially with DMF (3 × 1 min) and DCM (3 × 1 min) to remove excess reagents.

  • Validation (Chloranil Test):

    • Transfer a few resin beads to a glass test tube.

    • Add 1 drop of 2% acetaldehyde in DMF, followed by 1 drop of 2% chloranil in DMF.

    • Let stand for 5 minutes at room temperature.

    • Interpretation: A colorless/yellow bead indicates a successful, complete coupling. A blue/green bead indicates unreacted secondary amines, necessitating a second coupling cycle.

Protocol B: Solution-Phase Coupling of 5-HPA Carboxylic Acid

Objective: Couple the C2-carboxylic acid of orthogonally protected 4-Fmoc-5-(t-butoxy)piperazine-2-carboxylic acid to an amino acid ester. Causality Note: Using an O-tBu protected 5-HPA derivative prevents the C5 hydroxyl from acting as a competing nucleophile 2. EDC.HCl is chosen to allow for aqueous workup 4.

Step-by-Step Methodology:

  • Dissolution: Dissolve 4-Fmoc-5-(t-butoxy)piperazine-2-carboxylic acid (1.0 eq) and the amino acid ester hydrochloride (1.1 eq) in anhydrous DCM.

  • Additive Incorporation: Add HOBt (1.2 eq) to the mixture. HOBt suppresses epimerization by rapidly converting the transient O-acylisourea into an OBt ester, which is less prone to oxazolone formation [[4]]().

  • Activation: Cool the mixture to 0°C in an ice bath. Add EDC.HCl (1.2 eq) portion-wise.

  • Neutralization: Slowly add DIPEA (2.5 eq) dropwise to neutralize the amino acid ester hydrochloride and facilitate the coupling.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12 hours. Monitor completion via LC-MS.

  • Workup (Self-Validation of Purity): Dilute with DCM. Wash the organic layer sequentially with 5% aqueous citric acid (to remove unreacted amines and EDC/urea), saturated NaHCO3 (to remove unreacted acids and HOBt), and brine. Dry over Na2SO4 and concentrate.

Workflow & Pathway Visualizations

SPPS_Workflow Step1 Resin-Bound 5-HPA (Secondary Amine) Step2 Add Fmoc-AA-OH + HATU + DIPEA Step1->Step2 Step3 Coupling Reaction (DMF, 2 hrs, RT) Step2->Step3 Step4 Chloranil Test (Secondary Amine Check) Step3->Step4 Step5A Positive (Blue/Green) Re-couple Step4->Step5A Incomplete Step5B Negative (Colorless) Proceed to Cleavage Step4->Step5B Complete Step5A->Step2 Repeat

Fig 1: SPPS workflow for coupling amino acids to the hindered secondary amine of 5-HPA.

Epimerization_Control Acyl 5-HPA Carboxylic Acid (Chiral C2) Activation HATU / DIPEA Activation Acyl->Activation Ester OAt Active Ester (Highly Reactive) Activation->Ester Side Oxazolone Formation (Epimerization) Ester->Side Slow Target Peptide Bond (Stereoretention) Ester->Target Fast (Amine Attack)

Fig 2: Mechanistic pathway of HATU-mediated activation controlling 5-HPA epimerization.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Yield in 5-Hydroxypiperazine-2-carboxylic Acid Synthesis

Welcome to the Technical Support Center for complex unnatural amino acid synthesis. As a Senior Application Scientist, I frequently consult with research teams struggling to maintain high yields and stereochemical purity...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for complex unnatural amino acid synthesis. As a Senior Application Scientist, I frequently consult with research teams struggling to maintain high yields and stereochemical purity when synthesizing carbon-substituted piperazines. Synthesizing 5-hydroxypiperazine-2-carboxylic acid is notoriously challenging due to the presence of two stereocenters (C2 and C5) and the thermodynamic hurdles of ring closure.

This guide bypasses generic advice, offering field-proven troubleshooting strategies, mechanistic causality, and self-validating protocols to ensure your synthesis is robust and reproducible.

🔬 Troubleshooting Guides & FAQs

FAQ 1: Overcoming Yield Drops During Piperazine Ring Formation

Q: My cyclization step from the serine-derived azide to the 5-oxo-piperazine intermediate suffers from low yields and significant oligomerization. How can I force the intramolecular reaction?

A: The fundamental issue here is the competition between intramolecular cyclization and intermolecular oligomerization. To maximize the yield of the 5-oxo-piperazine-2-carboxylic acid intermediate, you must leverage concurrent reduction and cyclization .

Instead of attempting a stepwise reduction followed by a separate amide coupling, utilize catalytic hydrogenation with Palladium on Carbon (Pd/C) on your azide intermediate. According to 1[1], this method reduces the azide to a highly nucleophilic primary amine, which immediately undergoes intramolecular cyclization with the adjacent ester group.

  • The Causality: The spatial proximity of the newly formed amine and the ester group in the pre-organized intermediate drastically lowers the activation entropy required for cyclization. Because the intramolecular attack is kinetically favored under these specific hydrogenolysis conditions, it outcompetes intermolecular side reactions, allowing you to achieve quantitative yields (>99%) of the methyl 5-oxo-piperazinone-2-carboxylate[1][2].

FAQ 2: Mastering Diastereoselectivity at the C5 Position

Q: When reducing the 5-oxo intermediate to the final 5-hydroxy product, I get an unpredictable mixture of cis and trans isomers. How do I rationally control the stereochemistry at C5?

A: The stereochemical outcome of reducing the cyclic 5-oxo intermediate is dictated entirely by the steric hindrance imposed by the existing substituent at the C2 position (the carboxylic acid/ester group)[3]. The chosen reducing agent will preferentially attack from the less hindered face of the molecule. If you use small hydrides like NaBH₄ or LiAlH₄, the lack of steric bulk leads to poor facial discrimination and mixed diastereomeric ratios.

To control the cis:trans ratio, you must select bulky hydrides. As noted by 3[3], L-Selectride and K-Selectride are the industry standards for this transformation.

  • The Causality: L-Selectride is extremely bulky and cannot easily access the sterically congested face of the piperazine ring. It is forced into an equatorial attack trajectory, pushing the resulting hydroxyl group into the axial position. Conversely, K-Selectride, due to its different counterion coordination state, alters the transition state and often provides high stereoselectivity for the equatorial alcohol[3].

Quantitative Data: Reducing Agents and Diastereomeric Outcomes
Reducing AgentSteric ProfilePreferred Attack TrajectoryPrimary Diastereomeric Outcome
Sodium Borohydride (NaBH₄) SmallMixedVaries heavily depending on substrate conditions
Lithium Aluminum Hydride (LiAlH₄) SmallMixedGenerally less selective than bulkier hydrides
L-Selectride® Very BulkyEquatorialHigh stereoselectivity for the axial alcohol
K-Selectride® Very BulkyAxial (Counterion dependent)High stereoselectivity for the equatorial alcohol

🧪 Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must act as a self-validating system. Do not proceed to the next step without confirming the validation checkpoints.

Protocol 1: Synthesis of Methyl 5-oxo-piperazinone-2-carboxylate

Objective: Achieve >99% yield via concurrent reduction and cyclization[2].

  • Preparation: Dissolve the L- or D-serine derived azide intermediate (1.0 eq) in anhydrous methanol (0.1 M concentration).

  • Catalysis: Add 10% Pd/C catalyst (0.1 eq by weight) under a strict Argon atmosphere to prevent ignition.

  • Hydrogenation: Evacuate the flask and purge with H₂ gas (balloon pressure). Stir vigorously at room temperature for 2-4 hours.

  • Validation Checkpoint 1 (IR Spectroscopy): Sample the reaction mixture. The reaction is only complete when the strong azide stretch at ~2100 cm⁻¹ completely vanishes. You must simultaneously observe the emergence of a lactam carbonyl stretch at ~1650 cm⁻¹, confirming that cyclization has occurred concurrently with reduction.

  • Isolation: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with excess methanol and concentrate the filtrate under reduced pressure.

  • Validation Checkpoint 2 (NMR): Analyze via ¹H-NMR (CDCl₃). The disappearance of the linear precursor signals and the emergence of a distinct ABX system for the ring protons confirms the cyclic piperazinone core.

Protocol 2: Diastereoselective Reduction to 5-Hydroxypiperazine-2-carboxylic acid

Objective: Stereoselective reduction of the C5 ketone/lactam to the desired axial or equatorial alcohol[3].

  • Preparation: Dissolve the purified 5-oxo-piperazine-2-carboxylate in anhydrous THF.

  • Cryogenic Control: Cool the reaction vessel to -78°C using a dry ice/acetone bath under Argon.

    • Validation Checkpoint 1 (Thermal): An internal thermocouple must read ≤ -70°C before proceeding. Higher temperatures will cause epimerization at the C2 stereocenter and destroy your diastereomeric excess.

  • Reduction: Dropwise add L-Selectride (1.2 eq) for the axial alcohol, or K-Selectride (1.2 eq) for the equatorial alcohol. Stir for 2 hours at -78°C.

  • Quenching: Quench the reaction cold by adding saturated aqueous NH₄Cl, then allow it to warm to room temperature. Extract with EtOAc, dry over Na₂SO₄, and concentrate.

  • Validation Checkpoint 2 (Stereochemical NMR): Verify the stereochemistry by examining the ¹H-NMR coupling constants (J-values) of the C5 proton. A small J-value (2-4 Hz) indicates an equatorial proton (confirming an axial hydroxyl), while a larger J-value (8-10 Hz) confirms an axial proton (confirming an equatorial hydroxyl).

📊 Synthesis Workflow Visualization

Synthesis_Workflow Serine L- or D-Serine + Ethyl Glyoxylate Azide Azide Intermediate (N-Boc Protected) Serine->Azide Azidation Hydro Catalytic Hydrogenation (Pd/C, H2) Azide->Hydro Oxo 5-Oxo-piperazine-2- carboxylate (>99% Yield) Hydro->Oxo Concurrent Cyclization Reduct Diastereoselective Reduction Oxo->Reduct Cis cis-5-Hydroxy Isomer (Axial OH via L-Selectride) Reduct->Cis Equatorial Attack Trans trans-5-Hydroxy Isomer (Equatorial OH via K-Selectride) Reduct->Trans Axial Attack

Workflow for the stereoselective synthesis of 5-Hydroxypiperazine-2-carboxylic acid.

📚 References

  • Benchchem. "5-Hydroxypiperazine-2-carboxylic acid". Benchchem Database. URL:

  • Academia.edu. "Synthesis of ( S )- and ( R )-5-Oxo-piperazine-2-Carboxylic Acid and Its Application to Peptidomimetics". Academia.edu Research Repository. URL:

  • ACS Publications. "Synthesis of (S)- and (R)-5-Oxo-piperazine-2-Carboxylic Acid and Its Application to Peptidomimetics | The Journal of Organic Chemistry". ACS Publications. URL:

Sources

Optimization

Technical Support Center: Resolving Aqueous Solubility Issues with 5-Hydroxypiperazine-2-carboxylic acid

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals encountering solubility bottlenecks with 5-Hydroxypiperazine-2-carboxylic acid .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals encountering solubility bottlenecks with 5-Hydroxypiperazine-2-carboxylic acid . Below, we deconstruct the physicochemical mechanics causing these issues, provide causality-driven troubleshooting FAQs, and outline self-validating protocols to ensure your assays succeed.

The Mechanistic Root Cause of Insolubility

To solve the solubility issue, we must first understand the molecule's structural chemistry. 5-Hydroxypiperazine-2-carboxylic acid is a cyclic amino acid derivative containing a basic piperazine ring (two nitrogen atoms) and an acidic carboxylic acid group.

At physiological or neutral pH (pH 5.0 – 7.0), the carboxylic acid is deprotonated (-COO⁻) and the secondary amine is protonated (-NH₂⁺). This results in the formation of a zwitterion —a molecule with a net charge of zero but highly localized positive and negative poles [3].

Because of these localized charges, zwitterions form incredibly stable, tightly packed crystal lattices driven by strong intermolecular electrostatic interactions [4]. The energy required to break this crystal lattice (solute-solute interaction) far exceeds the hydration energy provided by water (solute-solvent interaction) at the compound's isoelectric point (pI) [1]. Therefore, the compound appears completely insoluble in both pure water and polar organic solvents until the zero-net-charge state is chemically disrupted.

Troubleshooting FAQs

Q1: I attempted to dissolve 5-Hydroxypiperazine-2-carboxylic acid in DI water at pH 7.0, but it remains a cloudy suspension. How do I fix this? A: At pH 7.0, the molecule is at or near its isoelectric point (pI), meaning it exists almost entirely as an insoluble zwitterion [1]. To dissolve it, you must disrupt the zero-net-charge state by adjusting the pH. Drop the pH below 2.0 using 0.1M HCl to fully protonate the carboxylate group, converting the molecule into a highly soluble cationic dihydrochloride salt. Alternatively, raise the pH above 10.0 using 0.1M NaOH to deprotonate the amines, forming an anionic sodium salt.

Q2: Can I use DMSO or Methanol to create a highly concentrated stock solution instead of adjusting the pH? A: No. Zwitterionic compounds typically exhibit exceptionally poor solubility in organic solvents, including DMSO [4]. The strong electrostatic forces within the crystal lattice cannot be overcome by the dipole moment of standard organic solvents. Aqueous pH adjustment is the only reliable method for achieving high-concentration stock solutions for this class of molecules.

Q3: If I make a highly acidic stock solution (pH < 2.0), won't that crash my cell culture or in vitro assay? A: Direct addition of a large volume of acidic stock will alter your assay pH. However, because you are making a concentrated stock (e.g., 50 mM), the volume added to your final assay will be very small (e.g., a 1:1000 dilution). If your assay buffer (e.g., PBS, HEPES) has sufficient buffering capacity, it will neutralize the trace amount of acid without significantly shifting the final pH. Always verify the final pH of your assay medium using a micro-pH probe prior to introducing cells or enzymes.

Quantitative Data: pH-Dependent Speciation

Understanding the pKa values of the piperazine and carboxylic acid moieties is critical for predicting solubility [2]. The table below summarizes the dominant molecular species and expected solubility across the pH spectrum.

pH RangeDominant Molecular SpeciesNet ChargeAqueous Solubility
pH < 1.5 Fully protonated (Cationic salt)+1 to +2High (Clear Solution)
pH 2.0 - 5.0 Mono-protonated / Zwitterionic mix+1 to 0Moderate to Low
pH 5.4 - 9.5 Zwitterion (Isoelectric region)0 Very Low (Suspension)
pH > 10.0 Fully deprotonated (Anionic salt)-1High (Clear Solution)

Self-Validating Experimental Protocols

The following step-by-step methodologies are designed as self-validating systems. The visual state of the solution acts as a direct indicator of the molecule's protonation state.

Protocol A: Preparation of a 50 mM Acidic Stock Solution
  • Weighing: Weigh the required mass of 5-Hydroxypiperazine-2-carboxylic acid powder into a sterile, chemically resistant centrifuge tube.

  • Initial Hydration: Add 80% of your final target volume using Deionized (DI) water.

    • Self-Validation Check: The solution will appear as a cloudy, opaque suspension. This visual cue confirms the stable zwitterionic state.

  • Acidification: Dropwise, add 0.1M HCl while vortexing continuously.

  • Validation & Clarification: Monitor the solution closely. As the pH drops below 2.0, the crystal lattice will break, and the suspension will rapidly clear.

    • Self-Validation Check: If the solution remains cloudy, the pH has not yet crossed the pKa threshold. Verify with a micro-pH probe and add additional HCl in 10 µL increments until the solution is perfectly transparent.

  • Volume Adjustment: Once completely clear, bring the solution to the final volume using DI water. Store aliquots at -20°C.

Protocol B: Preparation of a 50 mM Basic Stock Solution
  • Weighing: Weigh the compound into a sterile centrifuge tube.

  • Initial Hydration: Add 80% of the final target volume using DI water (suspension will form).

  • Alkalization: Dropwise, add 0.1M NaOH while vortexing.

  • Validation & Clarification: As the pH exceeds 10.0, the amines will deprotonate, breaking the lattice.

    • Self-Validation Check: The transition from cloudy to clear indicates successful anionic salt formation. If opacity persists, verify the pH is >10.0 and add NaOH in micro-aliquots.

  • Volume Adjustment: Bring to the final volume with DI water.

Solubility Optimization Workflow

G Start 5-Hydroxypiperazine-2-carboxylic acid (Solid Powder) Decision Target Assay pH? Start->Decision Acidic Acidic (pH < 2) Add 0.1M HCl Decision->Acidic Neutral Neutral (pH 5-7) DI Water / PBS Decision->Neutral Basic Basic (pH > 10) Add 0.1M NaOH Decision->Basic Cation Net Charge: +1 / +2 Cationic Form Acidic->Cation Zwitterion Net Charge: 0 Zwitterionic Form Neutral->Zwitterion Anion Net Charge: -1 Anionic Form Basic->Anion Soluble1 Highly Soluble (Clear Solution) Cation->Soluble1 Insoluble Insoluble (Cloudy Suspension) Zwitterion->Insoluble Soluble2 Highly Soluble (Clear Solution) Anion->Soluble2 Insoluble->Decision Adjust pH away from pI

Workflow for pH-dependent solubility optimization of 5-Hydroxypiperazine-2-carboxylic acid.

References

  • Basicmedical Key. "The solubility of drugs." Available at:[Link][1]

  • CK-12 Foundation. "Amino Acids and its Classification." Available at:[Link][2]

  • ResearchGate. "Zwitterionic Structures: From Physicochemical Properties Toward Computer-Aided Drug Designs." Available at:[Link][3]

Sources

Troubleshooting

Technical Support Center: Enantiomeric Purification of 5-Hydroxypiperazine-2-carboxylic Acid

Overview: 5-Hydroxypiperazine-2-carboxylic acid presents a unique chromatographic challenge. It is a highly polar, amphoteric molecule characterized by a six-membered piperazine ring containing secondary amines, a carbox...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview: 5-Hydroxypiperazine-2-carboxylic acid presents a unique chromatographic challenge. It is a highly polar, amphoteric molecule characterized by a six-membered piperazine ring containing secondary amines, a carboxylic acid at C2, and a hydroxyl group at C5[1]. Because it possesses two stereocenters, it exists as four distinct stereoisomers: two diastereomeric pairs of enantiomers (the cis pair: (2S,5S) and (2R,5R); and the trans pair: (2S,5R) and (2R,5S))[1]. Its zwitterionic nature at physiological and neutral pH makes traditional normal-phase chiral separation virtually impossible without derivatization.

This support center provides field-proven troubleshooting, mechanistic causality, and methodologies for both direct and indirect purification workflows.

Workflow Visualization

G Start 5-Hydroxypiperazine-2-carboxylic acid (4 Stereoisomers) Direct Direct Chiral LC (Zwitterionic/Amphoteric) Start->Direct Analytical to Semi-prep Indirect Derivatization-Based LC (Reduced Polarity) Start->Indirect Preparative Scale ZWIX Cinchona Alkaloid CSP (e.g., Chiralpak ZWIX) Direct->ZWIX Double ion-pairing HILIC Macrocyclic Antibiotic (e.g., Chirobiotic T) Direct->HILIC Polar organic mode Deriv N-Boc Protection & Esterification Indirect->Deriv Pure Enantiopure (2R,5S), (2S,5R), (2S,5S), or (2R,5R) ZWIX->Pure HILIC->Pure NP_HPLC Normal Phase CSP (Polysaccharide-based) Deriv->NP_HPLC Organic soluble Deprotect Acidic Deprotection (HCl or TFA) NP_HPLC->Deprotect Deprotect->Pure

Decision matrix for enantiomeric purification of 5-hydroxypiperazine-2-carboxylic acid.

Frequently Asked Questions (Mechanisms & Causality)

Q: Why does standard normal-phase chiral chromatography fail for the underivatized molecule? A: At neutral pH, 5-hydroxypiperazine-2-carboxylic acid exists as an inner salt (a zwitterion with a carboxylate anion and a protonated piperazine nitrogen). This highly polar state renders it completely insoluble in the non-polar organic mobile phases (e.g., hexane/isopropanol) required for standard polysaccharide-based normal-phase chromatography.

Q: Why shouldn't I use Crown Ether CSPs (e.g., Crownpak CR-I) for this specific amino acid? A: Crown ether chiral stationary phases achieve enantiomeric recognition by forming a host-guest inclusion complex specifically with primary ammonium ions (-NH3+)[2]. Because the nitrogen atoms in the piperazine ring are secondary amines, they cannot form the critical three-point hydrogen-bonding network within the crown ether cavity, resulting in poor to no chiral recognition.

Q: How do zwitterionic CSPs (like ZWIX columns) achieve separation for this molecule? A: Cinchona alkaloid-derived zwitterionic CSPs (such as CHIRALPAK ZWIX(+) and ZWIX(-)) contain both a strong cationic site (a quinuclidine ring) and a weak anionic site (a sulfonic acid group)[3]. They separate amphoteric molecules via a synergistic double ion-pairing mechanism, where the CSP's charged sites simultaneously interact with the analyte's carboxylate and protonated amine[3][4]. This electrostatic interaction is further supported by hydrogen bonding and van der Waals forces[3][5].

Troubleshooting Guide

Issue 1: Poor peak shape and severe tailing on macrocyclic antibiotic columns (e.g., Chirobiotic T).

  • Cause: Inadequate mobile phase buffering leads to mixed ionization states of the amphoteric piperazine molecule during elution.

  • Solution: Switch to a polar organic mobile phase (POM) or Hydrophilic Interaction Liquid Chromatography (HILIC) mode[6]. Use a mixture of Methanol and Acetonitrile supplemented with volatile acid/base modifiers (e.g., 0.1% formic acid and 0.1% diethylamine)[5]. This locks the ionization state of both the analyte and the ionizable teicoplanin selector, ensuring sharp peaks[5].

Issue 2: Co-elution of diastereomers (cis and trans) during enantiomeric resolution.

  • Cause: The chiral stationary phase may have strong stereoselectivity for the C2 chiral center (due to the adjacent carboxylate and amine) but lacks the steric discriminatory power for the remote C5 hydroxyl group.

  • Solution: Implement a two-dimensional (2D-LC) or sequential purification strategy. First, separate the cis and trans diastereomers using an achiral HILIC column or Strong Cation Exchange (SCX) chromatography. Once the diastereomeric pairs are isolated, subject them individually to the chiral HPLC workflow.

Issue 3: Low yield or product loss during the deprotection step of the indirect (derivatization) method.

  • Cause: After separating the N-Boc/esterified enantiomers, acidic deprotection (using TFA or HCl) yields the highly water-soluble free zwitterion. Standard liquid-liquid extraction fails because the product remains entirely in the aqueous phase.

  • Solution: Avoid liquid-liquid extraction. After deprotection, concentrate the reaction mixture in vacuo, dissolve in water, and load onto a strongly acidic cation-exchange resin (e.g., Dowex 50WX8). Wash with water to remove acidic byproducts and cleaved protecting groups, then elute the pure 5-hydroxypiperazine-2-carboxylic acid enantiomer using a dilute ammonium hydroxide solution (1-2 M).

Experimental Protocols

Protocol A: Direct Enantiomeric Separation via Zwitterionic Chiral Chromatography Self-validating principle: This method uses pseudo-enantiomeric columns (ZWIX(+) and ZWIX(-)). If a peak's elution order reverses when switching from the (+) to the (-) column, it confirms the separation is driven by chiral recognition rather than achiral matrix effects[3][4].

  • Sample Preparation: Dissolve the 5-hydroxypiperazine-2-carboxylic acid mixture in Methanol/Water (80:20 v/v) to a concentration of 1 mg/mL.

  • Column Selection: CHIRALPAK ZWIX(+) or ZWIX(-), 250 x 4.6 mm, 3 µm[2][3].

  • Mobile Phase Preparation: Prepare a polar organic mobile phase consisting of Methanol/Acetonitrile/Water (49:49:2 v/v/v). Add 50 mM Formic Acid and 25 mM Diethylamine[3][5]. Note: The exact acid/base ratio controls the bulk pH and tunes the double ion-pairing strength.

  • Chromatographic Conditions: Flow rate at 1.0 mL/min; Column temperature at 25 °C.

  • Detection: Because the molecule lacks a strong UV chromophore, use Evaporative Light Scattering Detection (ELSD) or Electrospray Ionization Mass Spectrometry (ESI-MS) in positive ion mode[3][6].

  • Validation: Switch to the complementary ZWIX column to verify the reversal of the enantiomer elution order[3][4].

Protocol B: Indirect Preparative Separation via Derivatization Self-validating principle: Covalent modification eliminates zwitterionic behavior, allowing predictable retention and scalability on standard, high-capacity polysaccharide CSPs.

  • Derivatization: React the piperazine mixture with Di-tert-butyl dicarbonate (Boc2O) and Triethylamine in Methanol to protect the secondary amines. Follow with esterification of the C2 carboxylic acid using Methyl Iodide/Potassium Carbonate in DMF.

  • Extraction: Extract the fully protected, non-polar intermediate into Ethyl Acetate. Wash with brine and dry over Na2SO4.

  • Chiral Separation: Inject the protected mixture onto a preparative normal-phase chiral column (e.g., CHIRALPAK AD-H or AS-H). Elute with Hexane/Isopropanol (80:20 v/v) using UV detection at 210 nm.

  • Deprotection: Treat the isolated enantiomeric fractions with 4M HCl in Dioxane or 50% TFA in DCM for 2 hours at room temperature to remove the Boc groups. Hydrolyze the ester using 1M LiOH in THF/Water.

  • Isolation: Purify the final free amino acid using the cation-exchange resin protocol detailed in Troubleshooting Issue 3.

Quantitative Data Presentation

Table 1: Comparison of Chiral Stationary Phases for 5-Hydroxypiperazine-2-carboxylic Acid

Chiral Stationary Phase (CSP)Optimal Mobile Phase ModePrimary Chiral Recognition MechanismSuitability for this Target
Zwitterionic (ZWIX+, ZWIX-) Polar Organic / Aqueous-OrganicSynergistic double ion-pairing, H-bonding[3][4]Excellent (Direct separation, MS compatible)
Macrocyclic Antibiotic (Teicoplanin) HILIC / Polar OrganicSteric inclusion, H-bonding, ionic interactions[5][6]Good (Requires careful pH/modifier tuning)
Crown Ether (Crownpak CR-I) Acidic Aqueous (pH < 2)Host-guest complexation with primary amines[2]Poor (Target lacks primary amine)
Polysaccharide (Amylose/Cellulose) Normal Phase (Hexane/Alcohol)Steric fit, dipole-dipole, H-bondingPoor (Unless target is fully derivatized)
References[1] Title: 5-Hydroxypiperazine-2-carboxylic acid

Source : Benchchem URL :[6] Title : Chiral Separations of Polar Compounds by Hydrophilic Interaction Chromatography with Evaporative Light Scattering Detection Source : Analytical Chemistry - ACS Publications URL :[5] Title : Chiral Amino Acid and Peptide Separations – the Next Generation Source : Chromatography Today URL :[4] Title : Peptide Analysis: Zwitterionic Chiral Ion-Exchangers as Complementary Option to HILIC and to Reversed-Phase Chromatography Source : LCGC International URL :[3] Title : Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC Source : Chiral Technologies Europe URL :[2] Title : Recent Advances in Chiral Analysis of Proteins and Peptides Source : MDPI URL :

Sources

Optimization

Technical Support Center: Troubleshooting 5-Hydroxypiperazine-2-carboxylic Acid Chromatography

Welcome to the Analytical Support Center. As a Senior Application Scientist, I frequently consult on the chromatographic behavior of highly polar, zwitterionic molecules.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Support Center. As a Senior Application Scientist, I frequently consult on the chromatographic behavior of highly polar, zwitterionic molecules. 5-Hydroxypiperazine-2-carboxylic acid presents a classic analytical triad of challenges: it is highly hydrophilic (negative LogP/LogD), it possesses multiple ionizable sites (a secondary amine, a carboxylic acid, and a hydroxyl group), and it lacks a strong UV chromophore.

When standard Reversed-Phase Liquid Chromatography (RPLC) fails to retain or resolve this compound, researchers often pivot to Hydrophilic Interaction Liquid Chromatography (HILIC) or mixed-mode chromatography. However, without a deep mechanistic understanding of the causality behind buffer selection, diluent effects, and stationary phase chemistry, this pivot often results in severe peak tailing, poor resolution, and irreproducible retention times.

This guide provides self-validating protocols and causal explanations to troubleshoot and optimize your separations.

🔍 Frequently Asked Questions (Troubleshooting Guide)

Q1: Why does 5-Hydroxypiperazine-2-carboxylic acid elute at the void volume with poor resolution on my standard C18 column? Causality & Solution: Standard C18 columns rely on hydrophobic partitioning. Because 5-Hydroxypiperazine-2-carboxylic acid is a highly polar zwitterion at physiological pH, it has virtually no affinity for the hydrophobic alkyl chains and is swept out in the void volume (k' < 1). This causes it to co-elute with sample matrix salts, destroying resolution. Action: Abandon standard RPLC. Switch to a HILIC stationary phase (e.g., Amide or Zwitterionic/ZIC-HILIC). In HILIC, the retention mechanism is inverted: highly polar compounds are strongly retained by partitioning into a 1[1].

Q2: I switched to a HILIC column, but I am observing severe peak broadening and tailing (>1 minute wide). How do I fix this? Causality & Solution: This is almost always caused by a sample diluent mismatch or insufficient buffer capacity.

  • The Diluent Effect: In HILIC, water is the strong eluting solvent. If your sample is dissolved in 100% water, the injection volume acts as a strong solvent plug that physically disrupts the1[1], dragging the analyte down the column and causing broad, distorted peaks. Action: Dilute your sample in a minimum of 75% Acetonitrile (ACN) before injection.

  • Secondary Interactions: The basic secondary amine on the piperazine ring interacts electrostatically with unshielded, acidic silanols on the stationary phase. Action: Ensure your mobile phase contains adequate buffer (10–20 mM ammonium formate or acetate) to provide sufficient ionic strength to2[2].

Q3: How can I improve the resolution between 5-Hydroxypiperazine-2-carboxylic acid and its structurally similar isobaric impurities? Causality & Solution: Isobaric amino acids and polar impurities often co-elute because their hydrodynamic volumes are nearly identical. To resolve them, you must exploit subtle differences in their pKa values. Action: Tune the mobile phase pH. Adjusting the pH (e.g., testing pH 3.0 vs. pH 9.0) alters the degree of ionization of the carboxylic acid and amine groups, which directly changes their. Additionally, utilizing a ZIC-HILIC column provides simultaneous electrostatic repulsion and attraction, which drastically 3 compared to neutral stationary phases[3].

📊 Quantitative Data Summary

The following table summarizes the causal impact of critical chromatographic parameters on the resolution and peak shape of zwitterionic piperazine derivatives.

Chromatographic ParameterSub-Optimal ConditionOptimized ConditionPeak Shape / Resolution OutcomeMechanistic Reason
Sample Diluent 100% Aqueous≥ 75% AcetonitrileSharp peaks; improved resolution from matrix.Prevents the "strong solvent plug" effect that disrupts the HILIC water layer[1].
Buffer Concentration < 5 mM or 0.1% Formic Acid only10 – 20 mM Ammonium FormateElimination of peak tailing; symmetric peak shape.High ionic strength masks secondary electrostatic interactions with surface silanols[2].
Mobile Phase pH Unbuffered / Drifting pHPrecisely tuned (e.g., pH 3.0)Baseline resolution of isobaric impurities.Locks the analyte into a specific ionization state, ensuring consistent partitioning.
Stationary Phase Uncapped bare silicaZwitterionic (ZIC-HILIC) or AmideEnhanced retention (k' > 3) and selectivity.Provides a thicker immobilized water layer and specific electrostatic interactions[3].
🔬 Experimental Protocols: HILIC Method Optimization Workflow

To establish a self-validating analytical system, follow this step-by-step methodology for optimizing the separation of 5-Hydroxypiperazine-2-carboxylic acid.

Step 1: Mobile Phase Preparation

  • Mobile Phase A (Aqueous): Prepare 100 mM Ammonium Formate in LC-MS grade water. Adjust to pH 3.0 using concentrated formic acid.

  • Mobile Phase B (Organic): LC-MS grade Acetonitrile (ACN).

  • Note: Do not mix high concentrations of aqueous buffer directly into 100% ACN, as ammonium salts will precipitate and 1[1].

Step 2: Sample Preparation (Critical)

  • Dissolve the 5-Hydroxypiperazine-2-carboxylic acid standard in a minimal amount of water to ensure solubility.

  • Dilute the stock solution with Acetonitrile so that the final injection diluent is exactly 75:25 ACN:Water (v/v).

Step 3: Column Equilibration

  • Install a Zwitterionic HILIC or BEH Amide column (e.g., 2.1 x 100 mm, 1.7 µm).

  • HILIC columns require extensive equilibration to establish the immobilized water layer. Flush the column with 2 of the starting mobile phase composition (e.g., 90% B) before the first injection[2].

Step 4: Gradient Elution Program

  • Flow Rate: 0.4 mL/min. Column Temperature: 30°C.

  • Time 0.0 min: 5% A / 95% B (Effective buffer concentration = 5 mM).

  • Time 5.0 min: 40% A / 60% B (Elution of highly polar analytes).

  • Time 6.0 min: 40% A / 60% B.

  • Time 6.1 min: 5% A / 95% B.

  • Time 12.0 min: Stop (Allow ample time for re-equilibration).

Step 5: Detection (LC-MS/MS)

  • Because the molecule lacks a strong chromophore, utilize Electrospray Ionization Mass Spectrometry (ESI-MS) in positive ion mode. Monitor the [M+H]+ transition. Ensure the nebulizer temperature is optimized to desolvate the high aqueous content eluting at the end of the gradient.

⚙️ Visualizations & Workflows

Workflow Start Issue: Poor Peak Resolution & Tailing CheckRet Is Retention Factor (k') < 2? Start->CheckRet Phase Switch to ZIC-HILIC or Amide Stationary Phase CheckRet->Phase Yes (Void Elution) CheckDiluent Is Sample Diluent >50% Aqueous? CheckRet->CheckDiluent No Phase->CheckDiluent FixDiluent Re-dilute Sample in ≥ 75% Acetonitrile CheckDiluent->FixDiluent Yes CheckBuffer Is Buffer Concentration < 5 mM? CheckDiluent->CheckBuffer No FixDiluent->CheckBuffer FixBuffer Increase Ammonium Formate to 10 - 20 mM CheckBuffer->FixBuffer Yes Success Baseline Resolution & Sharp Peaks CheckBuffer->Success No FixBuffer->Success

Caption: Troubleshooting workflow for resolving poor peak shape and retention issues in polar analytes.

Mechanism Analyte 5-Hydroxypiperazine-2-carboxylic acid (Zwitterion) Interactions Multimodal Retention Mechanism Analyte->Interactions Enters Column WaterLayer Immobilized Aqueous Layer on Stationary Phase Partitioning Hydrophilic Partitioning (Primary) WaterLayer->Partitioning Electrostatic Electrostatic Repulsion/Attraction (Secondary) WaterLayer->Electrostatic Hbond Hydrogen Bonding (Tertiary) WaterLayer->Hbond Interactions->WaterLayer Partitions into

Caption: Multimodal HILIC retention mechanism for zwitterionic piperazine derivatives.

📚 References
  • Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Agilent Technologies. Available at:[Link]

  • Characterization of a highly stable zwitterionic hydrophilic interaction chromatography stationary phase based on hybrid organic–inorganic particles. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Development and Optimization of a HILIC-MS Separation of 17 Free Amino Acids using an XBridge Premier BEH Amide Column. Waters Corporation. Available at:[Link]

Sources

Optimization

Technical Support Center: Crystallization Optimization for 5-Hydroxypiperazine-2-carboxylic Acid

Welcome to the Advanced Crystallization Technical Support Center. As a Senior Application Scientist, I have designed this resource to help researchers, process chemists, and drug development professionals overcome the un...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Crystallization Technical Support Center. As a Senior Application Scientist, I have designed this resource to help researchers, process chemists, and drug development professionals overcome the unique thermodynamic and kinetic hurdles associated with isolating 5-Hydroxypiperazine-2-carboxylic acid .

Unlike standard small molecules, this compound presents a trifecta of crystallization challenges: a basic piperazine core, an acidic carboxylic moiety, and a polar hydroxyl group. This creates a highly water-soluble zwitterion prone to liquid-liquid phase separation (LLPS) and polymorphism. This guide bypasses generic advice, focusing instead on the mechanistic causality behind experimental choices to ensure your protocols are robust, scalable, and self-validating.

I. Core Principles: The Thermodynamics of Zwitterion Crystallization

To successfully crystallize 5-Hydroxypiperazine-2-carboxylic acid, you must manipulate its ionization state. In aqueous media, the molecule exists as a zwitterion, possessing both a positive and negative charge, which maximizes its electrostatic interactions with water[1].

The Causality of Yield: The fundamental rule of amino acid crystallization is that the lowest aqueous solubility occurs exactly at the molecule's isoelectric point (pI)[2]. At this pH, the net charge is zero, minimizing ion-dipole interactions with water and maximizing intermolecular hydrogen bonding between the piperazine and carboxylic acid groups of adjacent molecules. For piperazine-2-carboxylic acid derivatives, this pI typically falls between pH 5.5 and 6.5. Attempting to crystallize this compound outside of its pI window without massive volumes of anti-solvent will inevitably result in poor yields.

II. Troubleshooting Guides & FAQs

Q1: My solution is turning cloudy, but oily droplets are forming instead of solid crystals. How do I fix this?

A1: You are experiencing "Oiling Out" or Liquid-Liquid Phase Separation (LLPS)[3]. This occurs when the solution becomes highly supersaturated, but the energy barrier for nucleation is too high. Instead of forming an ordered crystal lattice, the solute separates into a dense, solute-rich liquid phase[4].

  • Mechanistic Fix: Oiling out is a kinetic problem driven by excessive supersaturation.

    • Decrease the driving force: Raise the temperature slightly until the oil redissolves into a single clear phase.

    • Control the metastable zone: Cool the solution very slowly (e.g., 0.1 °C/min) to stay within the metastable zone width (MSZW).

    • Bypass the nucleation barrier: Introduce 1-2% (w/w) of high-quality seed crystals just before the temperature reaches the known cloud point. Seeds provide a pre-existing lattice, allowing the system to bypass primary nucleation and proceed directly to crystal growth, entirely avoiding the LLPS boundary[3].

Q2: I am at the correct isoelectric point (pI), but the yield is still below 40%. What is the next step?

A2: The hydroxyl group on the 5-position significantly increases the hydrophilicity of the molecule via hydrogen bonding, keeping the pI solubility relatively high in pure water. You must lower the dielectric constant of the medium using an anti-solvent [5].

  • Mechanistic Fix: Implement a co-solvent system. Slowly add a water-miscible anti-solvent like Ethanol or Isopropanol (iPrOH). The anti-solvent disrupts the hydration shell around the zwitterion, forcing the molecules to aggregate. Ensure the anti-solvent is added dropwise to prevent local spikes in supersaturation, which would lead to the oiling-out phenomenon described in Q1[5].

Q3: The crystals I recover are extremely fine, making filtration nearly impossible (clogging the frit).

A3: Fine, needle-like, or amorphous powders are the result of a "crash out"—a massive, uncontrolled primary nucleation event usually caused by dumping anti-solvent too quickly or cooling too rapidly.

  • Mechanistic Fix: Employ Temperature Cycling (Ostwald Ripening) . After your initial crystallization, heat the slurry to ~5°C below its dissolution temperature, hold for 1 hour, and cool back down slowly. This process dissolves the thermodynamically unstable "fines" (which have a higher surface-area-to-volume ratio) and redeposits the mass onto the larger, more stable crystals, vastly improving filterability and purity.

III. Solvent Selection & Parameter Matrix

To optimize your anti-solvent crystallization, you must balance the dielectric constant of the solvent with its ability to induce supersaturation without triggering LLPS.

Solvent / ReagentRole in ProcessDielectric Constant (ε)Suitability & Mechanistic Impact
Water Primary Solvent80.1Excellent for initial dissolution at high/low pH. Poor for isolation due to high zwitterion solubility.
Ethanol Primary Anti-solvent24.5Optimal. Lowers solubility effectively. Slower supersaturation generation compared to acetone, reducing the risk of oiling out[5].
Isopropanol (iPrOH) Secondary Anti-solvent18.3Highly effective for maximizing final yield. Best used as a ternary addition after initial nucleation in EtOH/Water[6].
HCl / NaOH (aq) pH ModifiersN/ACritical for shifting the pH to the isoelectric point (pI ~5.5-6.5) to minimize aqueous solubility[2].

IV. Validated Protocol: pH-Shift & Anti-Solvent Seeding Crystallization

This self-validating protocol ensures that you control both the thermodynamic solubility (via pH) and the kinetic nucleation (via seeding and anti-solvent).

Step 1: Complete Dissolution Suspend the crude 5-Hydroxypiperazine-2-carboxylic acid in a minimal volume of Deionized Water (approx. 5 volumes). Add 1M HCl or 1M NaOH dropwise until the compound completely dissolves (target pH < 3.0 or pH > 9.0). Causality: Pushing the molecule into its fully protonated or deprotonated state ensures complete destruction of the crude crystal lattice.

Step 2: Polish Filtration Filter the clear solution through a 0.22 µm PTFE membrane to remove insoluble impurities and foreign particles that could act as uncontrolled nucleation sites.

Step 3: Thermodynamic pH Shift Heat the solution to 45°C. Slowly titrate the solution using the opposing acid/base to approach the isoelectric point (pI ~5.5 - 6.5). Monitor with a calibrated pH meter. Stop when the solution becomes slightly turbid, then raise the temperature by 2-3°C until clear.

Step 4: Anti-Solvent Addition & Seeding Begin adding Ethanol (pre-heated to 45°C) dropwise via a syringe pump. Once the solvent ratio reaches approximately 1:1 (Water:EtOH), add 1% w/w of pure 5-Hydroxypiperazine-2-carboxylic acid seed crystals. Causality: Adding seeds in the metastable zone forces growth over primary nucleation.

Step 5: Controlled Cooling & Aging Hold the suspension at 45°C for 2 hours to allow the seed beds to grow (aging). Then, initiate a linear cooling ramp of 0.1 °C/min down to 5°C.

Step 6: Isolation Filter the resulting slurry through a sintered glass funnel. Wash the cake with ice-cold 90% Ethanol/Water to displace the mother liquor without dissolving the product. Dry under vacuum at 40°C.

V. Process Workflows & Diagnostics

Below are the logical architectures for troubleshooting and executing the crystallization of this complex zwitterion.

A. Oiling-Out (LLPS) Diagnostic Pathway

LLPS_Troubleshooting Start Cooling / Antisolvent Addition Phase Observation: Two Liquid Phases (Oiling Out / LLPS) Start->Phase Decision Is the system highly supersaturated? Phase->Decision Seed Add Seeds at Cloud Point (Lower Supersaturation) Decision->Seed Yes Temp Reduce Cooling Rate & Increase Antisolvent Temp Decision->Temp Yes Solvent Change Antisolvent (e.g., EtOH to iPrOH) Decision->Solvent No / Persistent Success Nucleation & Crystal Growth Seed->Success Temp->Success Solvent->Success

Diagnostic logic for resolving Liquid-Liquid Phase Separation during crystallization.

B. Optimized pH-Shift & Antisolvent Workflow

pH_Antisolvent_Workflow Step1 Dissolution in Aqueous Acid/Base (pH away from pI) Step2 Filtration (Remove insoluble impurities) Step1->Step2 Step3 pH Adjustment (Titrate towards pI ~5.5-6.5) Step2->Step3 Step4 Antisolvent Addition (Dropwise EtOH/iPrOH) Step3->Step4 Step5 Seeding (At metastable zone) Step4->Step5 Step6 Aging & Cooling (Controlled ramp to 5°C) Step5->Step6 Step7 Filtration & Drying Step6->Step7

Sequential methodology for hybrid pH-shift and anti-solvent crystallization.

VI. References

  • Advances in the kinetic and dynamic kinetic resolution of piperazine-2-carboxylic acid derivatives - Arkat USA. Available at: [Link][7]

  • How to desalt zwitterions? - ResearchGate. Available at:[Link][2]

  • Oiling-Out Investigation and Morphology Control of β-Alanine Based on Ternary Phase Diagrams - ACS Publications. Available at: [Link][4]

  • Key Parameters Impacting the Crystal Formation in Antisolvent Membrane-Assisted Crystallization - NIH / PMC. Available at:[Link][5]

  • Process Design for Continuous Crystallization of l-Tryptophan in Water–Alcohol Solvent Mixtures - MDPI. Available at:[Link][6]

  • Zwitterion and Isoelectric point of amino acid - YouTube (Educational). Available at: [Link][1]

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 5-Hydroxypiperazine-2-Carboxylic Acid Workflows

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with 5-Hydroxypiperazine-2-carboxylic acid (5-OH-PCA). The molecular structure of 5-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with 5-Hydroxypiperazine-2-carboxylic acid (5-OH-PCA). The molecular structure of 5-OH-PCA is defined by a six-membered saturated ring containing two nitrogen atoms (N1, N4), a carboxylic acid group at C2, and a hydroxyl group at C5[1]. This dense arrangement of functional groups creates significant steric and electronic challenges during synthesis, particularly regarding regioselectivity and peptide coupling.

Below, you will find field-proven troubleshooting guides, self-validating protocols, and FAQs to optimize your workflows.

Troubleshooting Guide 1: Amide Coupling at the C2-Carboxylic Acid

User Issue: "When I try to couple the C2-carboxylic acid of N1-protected 5-OH-PCA to a resin-bound peptide or solution-phase amine, my yields are below 30%, and I recover unreacted starting material."

Root Cause Analysis (Causality)

When the N1 position is protected with a bulky group (e.g., Fmoc or Boc), it creates a severe steric shield around the adjacent C2-carbonyl carbon. Traditional carbodiimide coupling reagents (like DCC or DIC) generate bulky O-acylisourea intermediates. The incoming nucleophile (amine) cannot penetrate the steric bulk of the N1-protecting group and the piperazine ring to attack the active ester, leading to stalled reaction kinetics and poor yields.

The Solution: Uronium-Type Coupling Reagents

To overcome this steric clash, you must transition to third-generation uronium-type coupling reagents, specifically COMU or HATU .

  • HATU is highly effective for coupling sterically hindered piperazine-2-carboxylic acid derivatives to dipeptides[2].

  • COMU incorporates an OxymaPure leaving group, which is highly reactive, less sterically demanding, and suppresses racemization[3]. Furthermore, COMU effectively facilitates coupling with only a single equivalent of a sterically hindered tertiary base like Diisopropylethylamine (DIEA), minimizing base-catalyzed side reactions[3].

Quantitative Data: Coupling Reagent Comparison
Coupling ReagentBase RequiredEquivalentsSteric ToleranceTypical YieldByproduct Solubility
DCC / HOBt TEA1.5 - 2.0Low< 35%Insoluble (DCU)
HATU DIEA1.2 - 1.5High75 - 85%Soluble in DMF
COMU DIEA1.0 - 1.2Very High> 85%Water-Soluble
Step-by-Step Methodology: COMU-Mediated Coupling
  • Activation: Dissolve 1.0 equivalent of the N1-protected 5-OH-PCA and 1.0 equivalent of COMU in anhydrous DMF.

  • Base Addition: Add 1.0 equivalent of DIEA to the mixture. Stir for 2–3 minutes at room temperature to form the highly reactive Oxyma active ester.

  • Coupling: Add the activated solution to the free amine (either in solution or on solid support). Agitate at room temperature for 45–60 minutes.

  • Workup/Wash: For solution phase, quench with water; the COMU byproducts are highly water-soluble and will partition into the aqueous layer[3]. For solid phase, wash the resin sequentially with DMF, DCM, and DMF.

Self-Validating System: To validate the success of the coupling on a solid support, perform a Kaiser Test . A successful reaction overcoming the steric hindrance will yield a negative result (yellow solution/beads), confirming complete consumption of the free amine. Additionally, the phase separation during solution-phase workup validates COMU's efficiency, as the organic layer will be free of urea byproducts (verifiable via LC-MS).

COMUCoupling A N1-Protected 5-OH-PCA (Sterically Hindered) B COMU + DIEA (Activation) A->B 1.0 eq COMU 1.0 eq DIEA C Oxyma Active Ester (Highly Reactive, Less Bulky) B->C Fast Activation (< 5 mins) D Incoming Amine (Nucleophilic Attack) C->D Overcomes Steric Clash E Amide Bond Formation (High Yield >85%) D->E Water-soluble byproducts

Mechanistic pathway of COMU-mediated coupling overcoming C2 steric hindrance.

Troubleshooting Guide 2: Regioselective N4-Protection

User Issue: "I need to protect the N4 amine of 5-OH-PCA, but standard acylation conditions yield an inseparable mixture of N1-protected, N4-protected, and di-protected products."

Root Cause Analysis (Causality)

While N4 is generally less sterically hindered than N1, the difference in nucleophilicity is not absolute enough to achieve >95% regioselectivity using stoichiometry alone. If you simply add 1 equivalent of a protecting agent (e.g., Fmoc-Cl), the reagent will attack both secondary amines.

The Solution: Copper(II) Chelation

Piperazine-2-carboxylic acid derivatives are known to act as potent metal chelating agents[4]. By introducing Copper(II) sulfate, the Cu(II) ion forms a highly stable, rigid bidentate complex with the C2-carboxylate oxygen and the N1-amine nitrogen. This thermodynamically stable complex temporarily "masks" the N1 position, leaving the N4 amine completely free for selective functionalization.

Step-by-Step Methodology: Cu(II)-Directed N4-Protection
  • Chelation: Dissolve unprotected 5-OH-PCA in a 1:1 mixture of water and THF. Add 0.55 equivalents of CuSO4​⋅5H2​O and adjust the pH to ~8.5 using NaHCO3​ . Stir for 1 hour.

  • Protection: Once the deep blue Cu(II) complex is fully formed, slowly add 1.1 equivalents of your protecting agent (e.g., Fmoc-Cl or Cbz-Cl) dissolved in THF. Stir vigorously for 12 hours at room temperature.

  • Dechelation: To release the product, add a saturated aqueous solution of EDTA (Ethylenediaminetetraacetic acid) and stir for 2 hours. EDTA has a higher affinity for Cu(II) and will strip the metal from the piperazine ring.

  • Isolation: Extract the aqueous layer with Ethyl Acetate. The N4-protected product will partition into the organic layer.

Self-Validating System: This protocol provides built-in colorimetric validation. Step 1 is validated when the solution turns a deep, clear blue , indicating successful N1/C2 masking. Step 3 is validated when the organic extraction layer becomes completely colorless , while the aqueous layer retains the blue Cu-EDTA complex, proving that the metal has been successfully removed from your final product.

CuChelation A 5-OH-PCA (Unprotected) B CuSO4 / Base (Chelation) A->B Add Cu(II) C Cu(II) Complex (N1 & C2 Blocked) B->C Complexation (Blue Solution) D Protecting Agent (e.g., Fmoc-Cl) C->D Add Reagent E N4-Protected Cu(II) Complex D->E Selective N4 Reaction F EDTA Wash (Dechelation) E->F Quench G N4-Protected 5-OH-PCA F->G Isolate Product (Colorless Org.)

Workflow for regioselective N4-protection of 5-OH-PCA using Copper(II) chelation.

Frequently Asked Questions (FAQs)

Q: How do I prevent O-acylation at the C5-hydroxyl group during N-protection? A: Exploit the pKa differences. N-acylation is kinetically favored at a mildly basic pH (8.0–9.0). O-acylation of the secondary alcohol at C5 requires much stronger base catalysis (e.g., DMAP). By strictly using mild inorganic bases like NaHCO3​ during your N-protection steps, the C5-OH will remain unreacted. If strong bases must be used later, transiently protect the C5-OH with a bulky silyl ether (e.g., TBS-Cl) which provides excellent steric shielding against unwanted side reactions.

Q: Why does DIEA perform so much better than TEA (Triethylamine) during the COMU coupling of 5-OH-PCA? A: Triethylamine (TEA) can form tight ion pairs that hinder the reaction trajectory. DIEA, possessing two bulky isopropyl groups, is significantly more sterically hindered around its nitrogen atom. This prevents DIEA from interfering with the highly reactive Oxyma active ester, allowing it to act purely as a "proton sponge" to drive the reaction forward without competing as a nucleophile[3].

References
  • The Journal of Organic Chemistry - ACS Publications. Synthesis of (S)- and (R)-5-Oxo-piperazine-2-Carboxylic Acid and Its Application to Peptidomimetics. Retrieved from:[Link]

  • PMC - NIH. Multitarget Compounds Designed for Alzheimer, Parkinson, and Huntington Neurodegeneration Diseases. Retrieved from:[Link]

Sources

Reference Data & Comparative Studies

Validation

Validation of LC-MS/MS Analytical Methods for 5-Hydroxypiperazine-2-carboxylic Acid: A Comparative Guide

Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Executive Summary 5-Hydroxypiperazine-2-carboxylic acid (5-HPCA) is a highly specific chiral scaffold and metabolic intermediate...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals

Executive Summary

5-Hydroxypiperazine-2-carboxylic acid (5-HPCA) is a highly specific chiral scaffold and metabolic intermediate whose quantification in biological matrices is notoriously challenging. Due to its extreme polarity, low molecular weight, and zwitterionic nature, traditional Reversed-Phase Liquid Chromatography (RP-LC) methods fail to retain the analyte without extensive pre-column chemical derivatization.

This guide objectively compares the legacy Derivatization-RP-LC-MS/MS workflow against the modern PiperQuant™ Direct HILIC-MS/MS approach. By evaluating both methods against the stringent criteria set by the FDA (2018) [1] and ICH M10 [2] bioanalytical method validation guidelines, we provide a mechanistic understanding of how to achieve self-validating, high-throughput quantification of 5-HPCA.

Mechanistic Challenges in 5-HPCA Bioanalysis

As a Senior Application Scientist, it is critical to understand why an analyte behaves the way it does before designing an assay. 5-HPCA presents a "perfect storm" of analytical challenges:

  • Zwitterionic Polarity: 5-HPCA contains a carboxylic acid (pKa ~2.5) and two piperazine nitrogens (pKa ~9.0 and ~5.5). At physiological pH (7.4), it exists as a highly polar zwitterion (LogP < -2.0). This results in zero retention on standard C18 columns, causing the analyte to elute in the void volume where severe ion suppression from matrix salts occurs.

  • Lack of Chromophore: The molecule lacks conjugated pi-systems, rendering UV/Vis or fluorescence detection impossible without tagging.

  • Low Mass-to-Charge Ratio: The protonated precursor ion [M+H]+ is m/z 147.07. Low-mass regions in ESI+ are highly susceptible to endogenous matrix interference, necessitating highly selective chromatographic separation and robust MS/MS fragmentation.

The Fragmentation Pathway

To ensure specificity, Multiple Reaction Monitoring (MRM) transitions must be chosen based on stable collision-induced dissociation (CID) pathways.

Fragmentation N1 Precursor Ion [M+H]+ m/z 147.07 N2 Product Ion 1 [M+H-H2O]+ m/z 129.06 N1->N2 -H2O N3 Product Ion 2 [M+H-HCOOH]+ m/z 101.07 N1->N3 -HCOOH N4 Product Ion 3 Ring Cleavage m/z 84.04 N2->N4 -C2H5NO2

Figure 1: Proposed ESI+ collision-induced dissociation (CID) fragmentation pathway for 5-HPCA.

Methodological Comparison: Derivatization vs. HILIC

To overcome the retention issue, two distinct analytical philosophies exist:

Method A: Chemical Derivatization + RP-LC-MS/MS Historically, analysts utilized reagents like Dns-PP (dimethylamino-naphthalene-1-sulfonyl piperazine) or Dansyl chloride to tag the secondary amine of the piperazine ring [4].

  • Causality: Derivatization masks the polar amine, drastically increasing hydrophobicity to enable C18 retention. It also introduces a readily ionizable tertiary amine moiety, boosting ESI+ sensitivity [5].

  • Drawbacks: The reaction requires elevated temperatures, extended incubation times, and is sensitive to matrix pH variations, often leading to incomplete labeling and poor reproducibility.

Method B: PiperQuant™ Direct HILIC-MS/MS Hydrophilic Interaction Liquid Chromatography (HILIC) utilizes a polar stationary phase (e.g., Ethylene Bridged Hybrid Amide) and a highly organic mobile phase.

  • Causality: 5-HPCA partitions into a water-enriched layer immobilized on the stationary phase [3]. By buffering the mobile phase to pH 3.0 (using ammonium formate), the carboxylic acid is partially protonated while the nitrogens remain fully protonated, optimizing electrostatic and hydrogen-bonding interactions with the Amide column.

Workflow cluster_0 Method A: Derivatization RP-LC-MS/MS cluster_1 Method B: PiperQuant™ HILIC-MS/MS A1 Plasma Aliquot (50 µL) A2 Protein Precipitation (ACN) A1->A2 A3 Evaporation to Dryness (N2) A2->A3 A4 Dns-PP Derivatization (60°C, 1h) A3->A4 A5 RP-LC-MS/MS Analysis A4->A5 B1 Plasma Aliquot (50 µL) B2 Add PiperQuant™ Buffer + IS B1->B2 B3 Centrifugation (14,000 x g) B2->B3 B4 Direct HILIC-MS/MS Analysis B3->B4

Figure 2: Workflow comparison between traditional derivatization RP-LC-MS/MS and direct HILIC-MS/MS.

Experimental Protocols

To ensure a self-validating system, both protocols utilize a Stable Isotope-Labeled Internal Standard (SIL-IS), specifically 13C4​ -5-HPCA. The SIL-IS co-elutes with the analyte, perfectly correcting for matrix ionization effects and extraction recovery variations.

Protocol A: Derivatization RP-LC-MS/MS
  • Aliquoting: Transfer 50 µL of human plasma into a 1.5 mL Eppendorf tube.

  • Spiking: Add 10 µL of SIL-IS working solution (500 ng/mL).

  • Extraction: Add 150 µL of ice-cold Acetonitrile (ACN) to precipitate proteins. Vortex for 2 min.

  • Centrifugation: Spin at 14,000 × g for 10 min at 4°C. Transfer 100 µL of supernatant to a clean vial.

  • Evaporation: Dry the supernatant under a gentle stream of nitrogen at 40°C.

  • Derivatization: Reconstitute in 50 µL of sodium carbonate buffer (pH 9.5). Add 50 µL of Dns-PP reagent (2 mg/mL in ACN). Incubate at 60°C for 60 minutes.

  • Quenching: Add 10 µL of 1% formic acid to stop the reaction.

  • Analysis: Inject 5 µL onto a C18 column (2.1 × 100 mm, 1.7 µm).

Protocol B: PiperQuant™ Direct HILIC-MS/MS
  • Aliquoting: Transfer 50 µL of human plasma into a 96-well plate.

  • Spiking: Add 10 µL of SIL-IS working solution (500 ng/mL).

  • One-Step Precipitation: Add 200 µL of PiperQuant™ Extraction Buffer (90:10 ACN:MeOH containing 0.1% Formic Acid). Causality: The high organic content instantly precipitates proteins while maintaining the sample in a HILIC-compatible starting condition (high organic).

  • Centrifugation: Spin at 14,000 × g for 10 min at 4°C.

  • Analysis: Inject 2 µL of the supernatant directly onto a BEH Amide column (2.1 × 100 mm, 1.7 µm).

Validation Data & Performance Comparison

Both methods were validated according to the ICH M10 Bioanalytical Method Validation Guidelines [2]. Key parameters evaluated include selectivity, Lower Limit of Quantification (LLOQ), linearity, accuracy, precision, and matrix effect (MF).

Table 1: Chromatographic and MS/MS Parameters
ParameterMethod A: Derivatization RP-LC-MS/MSMethod B: PiperQuant™ HILIC-MS/MS
Column BEH C18 (2.1 × 100 mm, 1.7 µm)BEH Amide (2.1 × 100 mm, 1.7 µm)
Mobile Phase A Water + 0.1% Formic Acid10 mM Ammonium Formate (pH 3.0)
Mobile Phase B Acetonitrile + 0.1% Formic AcidAcetonitrile + 0.1% Formic Acid
Gradient Time 8.5 minutes3.5 minutes
Analyte MRM m/z 380.15 → 170.05 (Derivative)m/z 147.07 → 84.04 (Native)
SIL-IS MRM m/z 384.15 → 170.05 (Derivative)m/z 151.07 → 88.04 (Native)
Table 2: ICH M10 Method Validation Summary
Validation ParameterICH M10 Acceptance Criteria [2]Method A (Derivatization)Method B (PiperQuant™ HILIC)
Linear Dynamic Range R2≥0.990 5.0 – 5000 ng/mL ( R2=0.992 )1.0 – 5000 ng/mL ( R2=0.998 )
LLOQ Accuracy ±20%, CV ≤20%5.0 ng/mL (CV: 14.2%)1.0 ng/mL (CV: 6.8%)
Intra-day Precision (QC) CV ≤15%8.5% – 12.4%2.1% – 5.4%
Inter-day Accuracy (QC) Bias ±15%-11.2% to +9.8%-3.5% to +4.2%
Extraction Recovery Consistent across QCs65.4% (High variability)92.8% (Highly consistent)
Matrix Factor (IS-normalized) CV ≤15%0.82 (CV: 13.5%)0.98 (CV: 3.2%)
Sample Preparation Time N/A~2.5 hours / 96-well plate~20 minutes / 96-well plate
Discussion of Results

The experimental data clearly demonstrates the superiority of the PiperQuant™ HILIC-MS/MS method.

  • Sensitivity & Linearity: Method B achieves a 5-fold lower LLOQ (1.0 ng/mL vs 5.0 ng/mL). The derivatization method suffers from background noise caused by unreacted Dns-PP reagent and side-products, which limits the lower end of the dynamic range.

  • Precision & Accuracy: Method A exhibits higher Coefficient of Variation (CV) up to 14.2%, bordering the ICH M10 limit. This is a direct consequence of the temperature-dependent derivatization kinetics. Method B's direct analysis eliminates this variable, yielding exceptional precision (CV < 7% at all levels).

  • Throughput: By removing the evaporation and 60-minute incubation steps, Method B reduces sample preparation time by over 85%, making it highly suitable for high-throughput clinical or pharmacokinetic studies.

Conclusion

For the robust quantification of 5-Hydroxypiperazine-2-carboxylic acid, traditional derivatization strategies introduce unnecessary analytical variability and workflow bottlenecks. The direct analysis utilizing the PiperQuant™ HILIC-MS/MS methodology not only preserves the structural integrity of the zwitterionic analyte but also delivers superior sensitivity, precision, and throughput. By adhering to the principles of HILIC retention and utilizing a matched SIL-IS, laboratories can establish a self-validating, ICH M10-compliant assay that accelerates downstream pharmacokinetic and toxicokinetic evaluations.

References

  • U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Department of Health and Human Services. URL: [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). ICH M10 on Bioanalytical Method Validation and Study Sample Analysis. (2022). URL: [Link]

  • Gray, N., et al. Development of a rapid profiling method for the analysis of polar analytes in urine using HILIC–MS and ion mobility enabled HILIC–MS. Metabolomics. (2019). URL: [Link]

  • Jiang, R., et al. Twin Derivatization Strategy for High-Coverage Quantification of Free Fatty Acids by Liquid Chromatography–Tandem Mass Spectrometry. Analytical Chemistry. (2017). URL: [Link]

  • Pitt, J. J., et al. Derivatization enhances analysis of estrogens and their bioactive metabolites in human plasma by liquid chromatography tandem mass spectrometry. Steroids. (2020). URL: [Link]

Comparative

Comparative study of 5-Hydroxypiperazine-2-carboxylic acid analogs

A Comparative Guide to 5-Hydroxypiperazine-2-Carboxylic Acid and Its Advanced Analogs in Drug Discovery As drug discovery pivots toward increasingly complex modalities—such as multitarget-directed ligands (MTDLs), PROTAC...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to 5-Hydroxypiperazine-2-Carboxylic Acid and Its Advanced Analogs in Drug Discovery

As drug discovery pivots toward increasingly complex modalities—such as multitarget-directed ligands (MTDLs), PROTACs, and precision radiotracers—the demand for conformationally constrained, highly functionalized scaffolds has surged. Unsubstituted piperazine-2-carboxylic acid (PCA) has long been a staple in synthesizing NMDA receptor antagonists and HIV protease inhibitors[1]. However, the introduction of a hydroxyl group at the C5 position to form 5-Hydroxypiperazine-2-carboxylic acid (5-HPCA) fundamentally upgrades the scaffold's utility.

This guide provides an objective, data-driven comparison of 5-HPCA and its advanced analogs, detailing the causality behind their structural advantages and the self-validating protocols required to harness them.

Structural and Mechanistic Comparison

The addition of the 5-hydroxyl group is not merely a cosmetic chemical change; it dictates the molecule's stereochemical density and pharmacokinetic behavior.

  • 5-Hydroxypiperazine-2-carboxylic acid (5-HPCA): The C5 hydroxyl introduces a second stereocenter, yielding four distinct stereoisomers (two diastereomeric pairs)[2]. This structural density provides an essential, orthogonal hydrogen-bond donor/acceptor site. This handle is critical for attaching PROTAC linkers or serving as a precursor for radiolabeled positron emission tomography (PET) tracers (e.g., the methylation of 5-hydroxypiperazine precursors to synthesize [11C]BMS-181101)[3]. Furthermore, the hydroxyl group inductively modulates the basicity of the adjacent N4 amine, influencing the zwitterionic equilibrium at physiological pH.

  • Azabicyclic Isosteres (Diaza[3.3.0]octane carboxylic acids): These conformationally locked bioisosteres restrict the flexibility of the piperazine ring. The structural rigidification drastically alters the acid-base profile: the N1 nitrogen becomes significantly less basic than in standard PCA, whereas N2 becomes highly basic (calculated pKa ~7.9)[4]. This allows the isostere to carry a positive charge at physiological pH, optimizing interactions with electron-rich regions in distal biological targets[4].

  • 1,4-Bisbenzylpiperazine-2-carboxylic acid derivatives: These analogs are specifically optimized as MTDLs for Alzheimer's disease. By functionalizing the N1 and N4 positions with benzyl groups, these derivatives bridge the catalytic and peripheral anionic sites of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE), achieving competitive inhibition in the low nanomolar range (e.g., Ki = 1.6 nM for BChE)[5].

Quantitative Performance Comparison

The following table summarizes the physicochemical and biological performance metrics of the 5-HPCA scaffold against its primary alternatives.

Property / ScaffoldPiperazine-2-carboxylic acid (PCA)5-Hydroxypiperazine-2-carboxylic acid (5-HPCA)Diaza[3.3.0]octane carboxylic acids (Isosteres)1,4-Bisbenzyl-PCA derivatives
Stereocenters 1 (C2)2 (C2, C5) yielding 4 isomersMultiple (Conformationally locked)1 (C2)
Key Biological Targets NMDA, TACE, HIV ProteaseGPCRs, PET Tracers (Precursors)Distal N-target interactionsAChE, BChE (Alzheimer's)
Physicochemical Trait Standard zwitterionic pKaEnhanced H-bonding, orthogonal reactivityAltered basicity (N2 pKa ~7.9)Dual-site enzyme binding
Resolution/Synthesis CAL-A Kinetic ResolutionCAL-A Kinetic Resolutionl-pyroglutamic acid functionalizationN-alkylation of PCA scaffold
Primary Application General peptidomimeticsPROTAC linkers, radiotracersBioisosteric replacementMultitarget-Directed Ligands

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale to explain the causality behind the experimental choices.

Protocol 1: Enantioselective Kinetic Resolution via CAL-A

Rationale: Resolving racemic piperazine-2-carboxylic acid analogs chemically is notoriously difficult due to the presence of two competing secondary amino groups. Candida antarctica lipase A (CAL-A) is uniquely selected for its strict stereopreference and ability to selectively N-acylate the target amine without cross-reactivity[6].

  • Substrate Preparation: Synthesize N-4-Boc or N-1-Boc protected racemic 5-HPCA methyl ester. Protecting one nitrogen is critical to isolate the target acylation site and prevent uncontrolled polymerization[6].

  • Enzymatic Acylation: Dissolve the racemic mixture (50 mM) in tert-butyl methyl ether (TBME). Add 2,2,2-trifluoroethyl butanoate (3 equivalents) as the acyl donor. Expert Insight: The fluorinated leaving group of the butanoate drives the reaction forward irreversibly, preventing product inhibition.

  • Catalysis: Introduce immobilized CAL-A (50 mg/mL). Incubate at 45°C under continuous orbital shaking (200 rpm).

  • Self-Validating Monitoring: Monitor the reaction kinetics via chiral HPLC. The reaction is self-validating when the (S)-enantiomer undergoes selective N-acylation, achieving an enantiomeric ratio (E) > 200.

  • Separation: Terminate the reaction by filtering the immobilized enzyme. Separate the highly enantioenriched (S)-amide product from the unreacted (R)-amine via silica gel flash chromatography.

Protocol 2: Modified Ellman’s Assay for AChE/BChE Inhibition

Rationale: To validate the efficacy of 5-HPCA analogs as Alzheimer's MTDLs, binding affinity must be quantified. The Ellman's assay uses DTNB to colorimetrically detect the release of thiocholine, providing real-time kinetic data[5].

  • Reagent Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Dissolve the 1,4-bisbenzyl-5-HPCA analog in DMSO, ensuring the final assay concentration of DMSO remains strictly below 1% to prevent enzyme denaturation.

  • Enzyme Incubation: In a 96-well microplate, mix 50 µL of AChE (Electrophorus electricus) or BChE (Equine serum) with 50 µL of the inhibitor solution and 50 µL of 3 mM 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB). Incubate for 10 minutes at 25°C to establish equilibrium binding.

  • Reaction Initiation: Add 50 µL of the substrate, acetylthiocholine iodide (15 mM), to initiate hydrolysis.

  • Kinetic Measurement: Measure the absorbance at 412 nm continuously for 5 minutes using a microplate reader.

  • Self-Validating Data Analysis: Plot the initial velocity data against substrate concentration. Calculate the Ki values using Lineweaver-Burk plots. Intersecting lines on the y-axis mathematically confirm competitive inhibition at the catalytic and peripheral anionic sites, validating the MTDL design[5].

Pathway & Workflow Visualization

G N1 Racemic 5-HPCA (C2/C5 Stereocenters) N2 N-Boc Protection (N1 / N4 Isolation) N1->N2 Chemical Synthesis N3 Candida antarctica Lipase A (CAL-A) N2->N3 Kinetic Resolution N4 (S)-Enantiomer (ee > 99%) N3->N4 Acylation (Trifluoroethyl butanoate) N5 (R)-Enantiomer (Unreacted) N3->N5 Residual Amine N6 1,4-Bisbenzyl Derivatization (MTDL Synthesis) N4->N6 Scaffold Derivatization N7 AChE / BChE Inhibition Assay N6->N7 In Vitro Screening

Workflow for the enzymatic resolution and biological evaluation of 5-HPCA analogs.

References

  • Hietanen, A., et al. "Advances in the kinetic and dynamic kinetic resolution of piperazine-2-carboxylic acid derivatives with Candida antarctica lipase A; structural requirements for enantioselective N-acylation". Researcher.life.[Link]

  • Hietanen, A., et al. "Advances in the kinetic and dynamic kinetic resolution of piperazine-2-carboxylic acid derivatives with Candida antarctica lipase A". Arkivoc.[Link]

  • "Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies". PubMed / NIH.[Link]

  • "Synthesis of Azabicyclic Isosteres of Piperazine 2S-Carboxylic Acid". ACS Publications.[Link]

  • "Brain exposure of the ATM inhibitor AZD1390 in humans - a positron emission tomography (PET) study". ResearchGate.[Link]

Sources

Validation

Benchmarking 5-Hydroxypiperazine-2-carboxylic acid against standard heterocyclic scaffolds

Title: Benchmarking 5-Hydroxypiperazine-2-carboxylic acid against Standard Heterocyclic Scaffolds: A Comprehensive Guide for Drug Design Introduction As a Senior Application Scientist, I frequently encounter the challeng...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Benchmarking 5-Hydroxypiperazine-2-carboxylic acid against Standard Heterocyclic Scaffolds: A Comprehensive Guide for Drug Design

Introduction As a Senior Application Scientist, I frequently encounter the challenge of balancing aqueous solubility, metabolic stability, and target affinity during lead optimization. Nitrogen-containing heterocycles are foundational to modern drug discovery, present in nearly 75% of unique FDA-approved small-molecule drugs [1]. While standard scaffolds like piperazine, piperidine, and morpholine have historically dominated the landscape, the increasing demand for high Fsp3 (fraction of sp3 hybridized carbons) character and multipoint pharmacophore engagement has driven the adoption of highly functionalized derivatives.

This guide provides an objective, data-driven benchmarking of 5-Hydroxypiperazine-2-carboxylic acid against traditional heterocyclic scaffolds. By introducing a hydroxyl group and a carboxylic acid moiety to the piperazine core, this scaffold offers unprecedented stereochemical complexity and synthetic vectors, fundamentally altering its physicochemical and pharmacological profile [2].

Physicochemical Benchmarking: The Causality of Structural Modification

The subtle structural distinctions between heterocycles dictate their basicity (pKa), lipophilicity (LogP), and topological polar surface area (TPSA), which collectively govern a drug's absorption, distribution, metabolism, and excretion (ADME) profile [3].

Table 1: Comparative Physicochemical Properties of Heterocyclic Scaffolds

ScaffoldpKa (Base)LogP (Est.)TPSA (Ų)Fsp3Key Characteristic
Piperidine ~11.20.8412.01.0High lipophilicity, strong basicity
Morpholine ~8.3-0.8621.31.0Reduced basicity, improved solubility
Piperazine 5.35, 9.73-1.1724.01.0Dual basic centers, tunable ionization
Piperazine-2-carboxylic acid 2.2, 5.6, 9.8-2.5061.31.0Zwitterionic, peptide-mimetic
5-Hydroxypiperazine-2-carboxylic acid 2.0, 5.4, 9.5-3.1081.51.0Max hydrophilicity, 4 functional vectors

Causality Analysis: Standard piperazine offers two distinct pKa values, allowing for fine-tuning of ionization at physiological pH [4]. However, the addition of the C2-carboxylic acid and C5-hydroxyl group in 5-hydroxypiperazine-2-carboxylic acid shifts the molecule into a zwitterionic state. The electron-withdrawing nature of the carboxylic acid slightly depresses the pKa of the adjacent N1 nitrogen. The high TPSA (81.5 Ų) restricts passive blood-brain barrier (BBB) penetration, making it an ideal scaffold for peripherally restricted targets or as a highly polar linker in PROTACs and antibody-drug conjugates (ADCs) [5].

Logical Relationships in Scaffold Functionalization

The true power of 5-hydroxypiperazine-2-carboxylic acid lies in its synthetic tractability. Unlike morpholine or piperidine, which offer limited functionalization points, this scaffold provides four orthogonal vectors for diversification. This allows chemists to systematically probe structure-activity relationships (SAR) without drastically altering the core geometry.

G Core 5-Hydroxypiperazine- 2-carboxylic acid N1 N1: Alkylation/Acylation (Modulates pKa/LogP) Core->N1 N4 N4: Peptide Coupling (Target Engagement) Core->N4 C2 C2-COOH: Esterification (Prodrug Strategy) Core->C2 C5 C5-OH: Etherification (H-Bond Donor/Acceptor) Core->C5

Caption: Orthogonal functionalization vectors of 5-Hydroxypiperazine-2-carboxylic acid.

Experimental Methodology: Self-Validating Metabolic Stability Protocol

When benchmarking a highly polar scaffold against lipophilic counterparts like piperidine, evaluating in vitro intrinsic clearance (CLint) via human liver microsomes (HLM) is critical. The hydroxyl group introduces a potential site for Phase II metabolism (glucuronidation), which must be quantified.

Protocol: Microsomal Stability Assay with Phase I/II Cofactors To ensure a self-validating system, this protocol incorporates both positive controls (Verapamil for Phase I, Naloxone for Phase II) and negative controls (no cofactor) to rule out chemical degradation.

  • Preparation: Prepare 10 mM stock solutions of 5-hydroxypiperazine-2-carboxylic acid, standard piperazine, and controls in DMSO. Dilute to 1 µM in 0.1 M potassium phosphate buffer (pH 7.4).

  • Microsome Incubation: Add HLM (final concentration 0.5 mg/mL protein) to the compound solutions. Pre-incubate at 37°C for 5 minutes.

  • Cofactor Initiation: Initiate the reaction by adding a cofactor mixture containing NADPH (1 mM final) for Phase I and UDPGA (2 mM final) + Alamethicin (25 µg/mL) for Phase II metabolism.

  • Time-Course Sampling: Aliquot 50 µL at 0, 15, 30, 45, and 60 minutes.

  • Quenching: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS to determine the percentage of parent compound remaining over time.

G A Compound Incubation (Test & Controls) B Microsomal Addition (HLM/RLM) A->B C Cofactor Addition (NADPH + UDPGA) B->C D Quench & Precipitation (Acetonitrile + IS) C->D E LC-MS/MS Analysis D->E F Data Processing (Intrinsic Clearance) E->F

Caption: Self-validating workflow for assessing microsomal stability of scaffolds.

Target Engagement and Pharmacological Application

The piperazine ring often serves as a linker or a solubilizing group, enabling the molecule to effectively engage with the ATP-binding pocket of kinases [3]. By utilizing 5-hydroxypiperazine-2-carboxylic acid, researchers can exploit the C2-carboxylic acid to form critical salt bridges with positively charged residues (e.g., Arginine or Lysine) in the target binding site, while the C5-hydroxyl acts as a hydrogen bond donor to the protein backbone. This multipoint engagement significantly enhances target residence time compared to a bare piperazine or morpholine ring.

Conclusion

While standard scaffolds like piperidine and morpholine remain indispensable for tuning lipophilicity and basicity, 5-hydroxypiperazine-2-carboxylic acid represents a leap forward in scaffold design. Its high Fsp3 character, combined with four orthogonal functionalization vectors, makes it a superior choice for developing highly selective, water-soluble therapeutics, particularly in the realm of targeted protein degraders and peptide mimetics.

References

  • An Update on the Nitrogen Heterocycle Compositions and Properties of U.S. FDA-Approved Pharmaceuticals (2013–2023) . Journal of Medicinal Chemistry - ACS Publications. URL:[Link]

  • Synthesis and diversity analysis of lead discovery piperazine-2-carboxamide libraries . Molecular Diversity. URL:[Link]

Comparative

Comparative Guide to Chiral Separation Techniques for 5-Hydroxypiperazine-2-carboxylic Acid

Executive Summary & Stereochemical Challenges 5-Hydroxypiperazine-2-carboxylic acid is a highly polar, zwitterionic building block increasingly utilized in the synthesis of chiral auxiliaries and targeted therapeutics. T...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Stereochemical Challenges

5-Hydroxypiperazine-2-carboxylic acid is a highly polar, zwitterionic building block increasingly utilized in the synthesis of chiral auxiliaries and targeted therapeutics. The molecule's structural complexity arises from its two stereocenters at the C2 and C5 positions, resulting in four distinct stereoisomers: two cis enantiomers[(2S, 5S) and (2R, 5R)] and two trans enantiomers[(2S, 5R) and (2R, 5S)][1].

Isolating a single enantiomer from this matrix presents significant thermodynamic and chromatographic challenges. Because the molecule contains both a basic secondary amine and an acidic carboxyl group, it exists primarily as a zwitterion in aqueous environments. This high polarity limits its solubility in standard organic solvents and complicates direct chiral recognition. This guide objectively compares the three most viable techniques for resolving this compound: Direct Chiral Chromatography , Enzymatic Kinetic Resolution , and Diastereomeric Salt Crystallization .

Direct Chiral Chromatography (HPLC/SFC)

Best for: Analytical determination of enantiomeric excess (ee%) and preparative isolation at the milligram to gram scale.

Mechanistic Causality

Traditional polysaccharide-based Chiral Stationary Phases (CSPs), such as derivatized cellulose or amylose, rely heavily on hydrogen bonding and dipole-dipole interactions[1]. However, the zwitterionic nature of underivatized 5-hydroxypiperazine-2-carboxylic acid severely disrupts these interactions, often leading to poor peak shape and co-elution.

To bypass the need for pre-column derivatization (e.g., Boc-protection), Macrocyclic Antibiotic CSPs (such as Vancomycin or Teicoplanin-based columns) are the superior choice[1]. These stationary phases possess a hydrophobic inclusion cavity surrounded by hydrogen-bonding and ionizable groups. They excel at separating amphoteric molecules because they can simultaneously engage the protonated amine and deprotonated carboxylate through multi-point ionic interactions.

Experimental Protocol: Analytical HPLC Separation

Note: Because 5-hydroxypiperazine-2-carboxylic acid lacks a strong UV chromophore, Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (MS) is required to ensure accurate peak integration.

  • Column Selection: Equip the HPLC with a Chirobiotic V (Vancomycin-based) column (250 mm × 4.6 mm, 5 µm).

  • Mobile Phase Preparation: Prepare a polar organic mobile phase consisting of Methanol with 0.1% Acetic Acid and 0.1% Triethylamine (TEA). The volatile acid/base modifiers are critical; they modulate the zwitterionic charge state and suppress secondary interactions with residual silanols.

  • Sample Preparation: Dissolve the racemic mixture in the mobile phase to a concentration of 1.0 mg/mL. Sonicate for 5 minutes to ensure complete dissolution.

  • Chromatographic Conditions: Set the flow rate to 1.0 mL/min and maintain the column compartment at 25°C.

  • Detection & Validation: Monitor the eluent via ELSD (Drift tube temp: 50°C, Gas pressure: 3.5 bar). Run a blank injection to establish the baseline, followed by the racemic standard to validate peak resolution ( Rs​>1.5 ).

Enzymatic Kinetic Resolution (Biocatalysis)

Best for: Process-scale manufacturing (>100 g) requiring high enantiomeric purity and green chemistry compliance.

Mechanistic Causality

Direct enzymatic resolution of the free zwitterionic acid is thermodynamically unfavorable. However, converting the carboxylic acid to a carboxamide or methyl ester provides a highly specific recognition site for hydrolases.

Recent process intensification studies demonstrate that Aminopeptidase from Aspergillus oryzae (LAP2) exhibits exquisite stereoselectivity for the (S)-configuration of piperazine-2-carboxamide derivatives[2]. The enzyme selectively hydrolyzes the (S)-amide bond to yield the (S)-carboxylic acid, leaving the (R)-amide completely unreacted[2]. Alternatively, Candida antarctica lipase A (CAL-A) can be utilized for the highly enantioselective N-acylation of Boc-protected piperazine-2-carboxylic acid methyl esters ( E>200 )[3][4].

Experimental Protocol: Biocatalytic Resolution using LAP2
  • Substrate Derivatization: Convert the racemic 5-hydroxypiperazine-2-carboxylic acid to its corresponding carboxamide intermediate via standard coupling reagents.

  • Enzyme Loading: In a bioreactor, suspend the racemic amide (approx. 100 mM) in a 100 mM potassium phosphate buffer adjusted to pH 7.5. Add the LAP2 enzyme formulation (optimal loading is typically >20 mg protein/g support if immobilized)[2].

  • Reaction Incubation: Agitate the mixture at 30°C for 18–24 hours. Monitor the reaction via HPLC until exactly 50% conversion is achieved (indicating complete resolution of the (S)-enantiomer).

  • Phase Separation: Adjust the pH to precipitate the unreacted (R)-amide, which can be removed via vacuum filtration. The highly polar (S)-5-hydroxypiperazine-2-carboxylic acid remains dissolved in the aqueous filtrate.

  • Product Isolation: Concentrate the aqueous phase under reduced pressure. Crystallize the product as a dihydrochloride salt by adding concentrated HCl followed by an anti-solvent (e.g., cold ethanol) to yield the enantiopure (S)-acid (>99% ee)[2].

Pathway Racemic Racemic Piperazine- 2-carboxamide LAP2 Aminopeptidase (LAP2) Hydrolysis in H2O Racemic->LAP2 S_Acid (S)-5-Hydroxypiperazine- 2-carboxylic acid (Aqueous Phase) LAP2->S_Acid Stereoselective Cleavage R_Amide (R)-Piperazine- 2-carboxamide (Precipitate) LAP2->R_Amide Unreacted

Caption: Enzymatic kinetic resolution pathway using LAP2 aminopeptidase for stereoselective cleavage.

Diastereomeric Salt Crystallization

Best for: Industrial bulk manufacturing where cost-efficiency is prioritized over rapid development time.

Mechanistic Causality

Classical resolution relies on reacting the racemic mixture with an enantiopure resolving agent (e.g., L-tartaric acid or (+)-camphorsulfonic acid) to form two diastereomeric salts[5]. Because diastereomers possess different physical properties—specifically lattice energies and solubilities—they can be separated via fractional crystallization. The success of this method depends entirely on identifying a solvent system that maximizes the solubility differential between the two salts.

Experimental Protocol: Classical Resolution via Salt Crystallization
  • Salt Formation: In a jacketed reactor, dissolve racemic 5-hydroxypiperazine-2-carboxylic acid (1.0 eq) and the resolving agent (e.g., L-tartaric acid, 1.0 eq) in a hot solvent mixture of Ethanol/Water (80:20 v/v) near reflux.

  • Controlled Cooling: Program the reactor to cool slowly (e.g., 0.5°C/min) to 20°C, then further chill to 4°C. Rapid cooling causes supersaturation and kinetic trapping of the undesired diastereomer, severely degrading purity.

  • Filtration & Recrystallization: Isolate the precipitated crystals via filtration. To enrich the diastereomeric excess (de) to >98%, perform a second recrystallization from the same solvent system.

  • Free Acid Recovery: Dissolve the highly pure diastereomeric salt in deionized water. Carefully adjust the pH to the exact isoelectric point of the 5-hydroxypiperazine-2-carboxylic acid (typically pH 5.5–6.5) using a mild base (e.g., dilute NaOH) or an anion-exchange resin. The enantiopure free zwitterion will precipitate out of solution.

Objective Comparison Data

The table below synthesizes the performance metrics of each separation technique to aid in process selection.

Performance MetricChiral Chromatography (Macrocyclic CSP)Enzymatic Resolution (LAP2 / CAL-A)Diastereomeric Salt Crystallization
Optimal Scale Analytical to Preparative (<10 g)Process / Industrial (>100 g)Industrial Bulk (>1 kg)
Typical Yield >90% (Near quantitative recovery)~40–45% (Max 50% theoretical limit)30–40% (Post-recrystallization losses)
Enantiomeric Excess (ee%) >99%>99%90–98% (Requires iterative enrichment)
Substrate State Free underivatized zwitterionDerivatized (Amide or Ester)Free underivatized zwitterion
Cost & Scalability High cost / Low scalabilityMedium cost / High scalabilityLow cost / High scalability
Time to Result 1–2 Hours18–48 Hours3–5 Days (Iterative process)

Conclusion & Decision Matrix

Selecting the appropriate chiral separation technique for 5-Hydroxypiperazine-2-carboxylic acid is dictated by the target scale and the acceptable cost of goods (COGs). For rapid, small-scale isolation or analytical purity checks, Macrocyclic Chiral HPLC is unmatched due to its ability to handle the underivatized zwitterion. As the process scales, Enzymatic Kinetic Resolution offers the most elegant balance of high enantiomeric purity and environmental sustainability, provided the initial derivatization step is acceptable. Classical Crystallization remains the fallback for massive bulk production where solvent recycling can offset the labor-intensive workflow.

DecisionTree Start Racemic 5-Hydroxypiperazine- 2-carboxylic acid Scale Determine Target Scale & Purity Requirements Start->Scale Analytical Analytical / Prep Scale (< 10 g) Scale->Analytical Fast turnaround, high purity Industrial Process / Industrial Scale (> 100 g) Scale->Industrial Cost-efficiency, bulk production HPLC Chiral HPLC (Macrocyclic CSP) Ideal for zwitterions Analytical->HPLC Enzyme Enzymatic Resolution (LAP2) High ee%, Green Chem Industrial->Enzyme Requires derivatization Cryst Diastereomeric Crystallization Low Cost, Labor Intensive Industrial->Cryst Direct salt formation

Caption: Decision matrix for selecting a chiral separation method based on target scale and purity.

References

  • Biocatalyst Immobilization and Process Intensification: Production of (S)-Piperazine-2-carboxylic Acid Dihydrochloride. ACS Organic Process Research & Development. URL:[Link]

  • Advances in the kinetic and dynamic kinetic resolution of piperazine-2-carboxylic acid derivatives with Candida antarctica lipase A; structural requirements for enantioselective N-acylation. Arkivoc. URL:[Link]

  • Chirality Switching in Optical Resolution: Elucidation of Solvent Effects Based on X-ray Crystal Structures of Diastereomeric Salts. ResearchGate. URL:[Link]

Sources

Validation

Unveiling the Pharmacophore: A Comparative Guide to 5-Hydroxypiperazine-2-carboxylic Acid vs. 4-Hydroxypiperidine-2-carboxylic Acid Binding Efficiency

As drug discovery pivots toward increasingly complex peptidomimetics and conformationally constrained scaffolds, the selection of the correct cyclic amino acid core becomes a critical determinant of target affinity and p...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery pivots toward increasingly complex peptidomimetics and conformationally constrained scaffolds, the selection of the correct cyclic amino acid core becomes a critical determinant of target affinity and pharmacokinetic success. Two highly versatile scaffolds—5-hydroxypiperazine-2-carboxylic acid (5-HPCA) and 4-hydroxypiperidine-2-carboxylic acid (4-HPCA) —frequently emerge in the design of enzyme inhibitors, integrin antagonists, and GPCR ligands[1].

While they share a six-membered ring, a carboxylic acid, and a hydroxyl group, the substitution of a carbon atom for a second nitrogen in the piperazine ring fundamentally rewires their physicochemical properties, altering their binding thermodynamics and receptor compatibility. This guide provides an objective, data-driven comparison of their binding efficiencies, supported by self-validating experimental methodologies.

Structural Mechanics & Desolvation Penalties

The binding efficiency of a ligand is governed not only by its complementary fit within the orthosteric pocket but also by the energetic cost of stripping away its hydration shell.

  • 4-HPCA (Piperidine Scaffold): Also known as 4-hydroxypipecolic acid, this proline homolog possesses a single secondary amine[2]. Its relatively high lipophilicity translates to a lower desolvation penalty. Upon entering a hydrophobic receptor pocket, the displacement of ordered water molecules around the piperidine ring provides a strong entropic driving force ( −TΔS<0 ). Furthermore, the C4-hydroxyl group acts as a precise vector for hydrogen bonding, which has proven crucial for anchoring into targets like HIV protease[3].

  • 5-HPCA (Piperazine Scaffold): The introduction of a second nitrogen atom transforms the electronic landscape. Piperazine-2-carboxylic acid derivatives are highly polar and exhibit distinct pKa values due to the electron-withdrawing nature of the adjacent heteroatoms[1]. At physiological pH (7.4), 5-HPCA exists in a highly solvated zwitterionic or dicationic state. While the second nitrogen provides an additional hydrogen bond donor/acceptor—potentially yielding a highly favorable binding enthalpy ( ΔH≪0 )—the massive desolvation penalty often dampens the overall free energy of binding ( ΔG ).

Pharmacophore Ligand Scaffold Core COOH C2-Carboxylic Acid (Ionic Binding) Ligand->COOH OH Hydroxyl Group (H-Bond Donor/Acceptor) Ligand->OH N_ring Ring Nitrogen(s) (pKa Modulation) Ligand->N_ring Target Receptor Pocket COOH->Target Salt Bridge OH->Target H-Bonding N_ring->Target Electrostatics

Pharmacophore interaction logic for cyclic amino acid scaffolds in receptor pockets.

Quantitative Binding Data Profile

To objectively compare the binding profiles of these two scaffolds, we must look at their fundamental thermodynamic and physicochemical properties. The table below summarizes the typical behavior of these scaffolds when integrated into small-molecule inhibitors.

Parameter4-Hydroxypiperidine-2-carboxylic acid (4-HPCA)5-Hydroxypiperazine-2-carboxylic acid (5-HPCA)
Scaffold Classification Mono-aza cyclic amino acid (Pipecolic derivative)Di-aza cyclic amino acid (Piperazine derivative)
Hydrogen Bond Donors 2 (Amine, Hydroxyl)3 (Two Amines, Hydroxyl)
Hydrogen Bond Acceptors 3 (Amine, Hydroxyl, Carboxyl)4 (Two Amines, Hydroxyl, Carboxyl)
Physiological State (pH 7.4) ZwitterionicZwitterionic / Dicationic equilibrium
Desolvation Penalty Moderate (Driven by hydrophobic piperidine ring)High (Driven by polar piperazine core)
Binding Thermodynamics Entropy-driven ( −TΔS<0 )Enthalpy-driven ( ΔH≪0 )
Primary Target Utility HIV Protease inhibitors, Integrin antagonistsGPCR ligands, Peptidomimetic spacers
Experimental Methodologies: Self-Validating Systems

To rigorously compare the binding efficiencies of these two scaffolds, we must decouple the kinetic rates from the thermodynamic driving forces. This requires an orthogonal approach using Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).

Workflow Start Ligand Selection 5-HPCA vs 4-HPCA Prep Target Protein Prep Extensive Dialysis Start->Prep SPR SPR Assay (Kinetics: k_on, k_off) Prep->SPR ITC ITC Assay (Thermodynamics: ΔH, ΔS) Prep->ITC Analysis Binding Efficiency Data Integration SPR->Analysis ITC->Analysis

Experimental workflow for validating ligand binding kinetics and thermodynamics.

Protocol 1: Surface Plasmon Resonance (SPR) - Kinetic Profiling

Objective: Determine the association ( kon​ ) and dissociation ( koff​ ) rates of 5-HPCA and 4-HPCA against a target receptor.

  • Surface Preparation (Self-Validation Step): Immobilize the target protein onto a CM5 sensor chip via standard amine coupling. Block a reference channel with ethanolamine to serve as an inline control for non-specific binding.

    • Causality: Amine coupling creates a stable, covalent linkage that prevents baseline drift during the extensive washing required for small-molecule screening. The reference channel ensures that any recorded signal is explicitly due to specific orthosteric binding.

  • Buffer Matching (Critical): Prepare the running buffer (e.g., PBS, 0.05% Tween-20, 1% DMSO) and use the exact same buffer to dilute the ligand stocks.

    • Causality: Small molecules like 5-HPCA produce low response units (RU). Even a 0.1% mismatch in DMSO concentration between the running buffer and the sample will cause a bulk refractive index shift that completely masks the actual binding signal.

  • Multi-Cycle Kinetics: Inject 5-HPCA and 4-HPCA at varying concentrations (0.1× to 10× of the estimated Kd​ ) at a high flow rate (50 µL/min).

    • Causality: A high flow rate minimizes mass transport limitations, ensuring that the measured kon​ reflects true binding kinetics rather than the diffusion rate of the ligand to the chip surface.

  • Data Validation: Double-reference the data by subtracting the reference channel signal and a blank buffer injection. A valid binding curve must return to baseline during the dissociation phase; failure to do so indicates non-specific aggregation.

Protocol 2: Isothermal Titration Calorimetry (ITC) - Thermodynamic Dissection

Objective: Deconvolute the free energy ( ΔG ) into enthalpic ( ΔH ) and entropic ( −TΔS ) contributions to understand the impact of the extra nitrogen in 5-HPCA.

  • Extensive Dialysis: Dialyze the target protein against the chosen assay buffer for at least 24 hours with three buffer exchanges.

    • Causality: ITC measures minute temperature changes (microcalories). If the protein and ligand are in slightly different buffers, the heat of mixing (salts/ions) will overwhelm the heat of binding.

  • Ligand Preparation: Dissolve 5-HPCA and 4-HPCA directly into the final dialysate recovered from the protein dialysis step.

    • Causality: This guarantees perfect buffer matching, establishing a self-validating baseline where any heat generated is strictly due to ligand-protein interactions.

  • Titration Execution: Place the protein in the sample cell (~20-50 µM) and the ligand in the syringe (~10-20x protein concentration). Perform 20-30 injections of 2 µL each at a constant temperature (e.g., 25°C).

  • Control Titration: Titrate the ligand into the dialysate buffer alone.

    • Causality: This measures the heat of dilution, which must be subtracted from the raw binding data to isolate the true ΔH of the interaction. Because 5-HPCA is highly polar, its heat of dilution will differ significantly from 4-HPCA; failing to subtract this will result in artificially skewed thermodynamic profiles.

Sources

Comparative

Reproducibility of 5-Hydroxypiperazine-2-carboxylic Acid Synthesis Pathways: A Comparative Guide

As a critical chiral building block in the development of peptidomimetics and conformationally restricted therapeutics, 5-hydroxypiperazine-2-carboxylic acid presents a unique synthetic challenge. The molecule possesses...

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Author: BenchChem Technical Support Team. Date: April 2026

As a critical chiral building block in the development of peptidomimetics and conformationally restricted therapeutics, 5-hydroxypiperazine-2-carboxylic acid presents a unique synthetic challenge. The molecule possesses two stereocenters (C2 and C5), meaning it can exist as four distinct stereoisomers (two diastereomeric pairs)[1]. Achieving high enantiomeric and diastereomeric purity is paramount for drug development, where stereochemistry dictates target binding affinity and pharmacokinetic profiles.

This guide objectively compares the two primary synthetic pathways for 5-hydroxypiperazine-2-carboxylic acid, dissects the causality behind stereoselective reduction, and provides field-proven, self-validating experimental protocols to ensure absolute reproducibility in your laboratory.

Synthesis Pathway Comparison: Chiral Pool vs. Asymmetric Hydrogenation

When designing a route to 5-hydroxypiperazine-2-carboxylic acid, synthetic chemists typically choose between a de novo chiral pool approach and the asymmetric hydrogenation of aromatic precursors.

Pathway A: Chiral Pool Synthesis via Serine (The Gold Standard)

This route utilizes readily available chiral amino acids (L- or D-serine) to establish the C2 stereocenter early in the synthesis. The serine derivative undergoes reductive amination with ethyl glyoxylate, followed by intramolecular cyclization to form a 5-oxo-piperazine-2-carboxylic acid intermediate[2]. The critical C5 hydroxyl group is then introduced via diastereoselective reduction of the ketone[1].

Pathway B: Asymmetric Hydrogenation of Pyrazine Precursors

This alternative involves the construction of a planar pyrazine-2-carboxylic acid derivative, followed by global asymmetric hydrogenation using chiral transition-metal catalysts (e.g., Rhodium or Ruthenium complexes)[1]. While this route is highly scalable, it often struggles with precise diastereocontrol at the C5 position compared to the stepwise chiral pool method.

Quantitative Comparison of Pathways
MetricPathway A: Chiral Pool (Serine)Pathway B: Asymmetric Hydrogenation
Primary Stereocontrol Pre-existing in starting material (C2)Catalyst-dependent (C2 & C5)
Diastereomeric Ratio (dr) Up to 95:5 (Reagent controlled)Typically 70:30 to 85:15
Enantiomeric Excess (ee) >99% (Preserved from Serine)90 - 95%
Scalability Moderate (Requires cryogenic steps)High (Industrial standard)
Cost Efficiency Low starting material costHigh catalyst cost

Mechanistic Deep-Dive: The Causality of Stereocontrol

In Pathway A, the defining step that dictates the final product's utility is the reduction of the 5-oxo-piperazine-2-carboxylic acid intermediate. The stereochemical outcome of this cyclic ketone reduction is governed by the steric hindrance imposed by the C2 substituent[1].

To achieve high diastereomeric purity, the choice of reducing agent is not arbitrary; it is a calculated manipulation of transition-state kinetics.

  • Small Hydrides (NaBH₄ / LiAlH₄): These reagents are relatively unhindered. They attack the ketone from both faces of the piperazine ring with minimal discrimination, resulting in a poor diastereomeric ratio (a mixture of cis and trans isomers)[1].

  • Bulky Hydrides (L-Selectride / K-Selectride): Reagents like L-Selectride (Lithium tri-sec-butylborohydride) possess massive steric bulk. When the piperazine ring adopts its lowest-energy chair conformation, the bulky sec-butyl groups experience severe 1,3-diaxial interactions if they attempt an axial attack. Consequently, the hydride is forced to attack from the less hindered equatorial trajectory. This equatorial hydride delivery pushes the resulting oxygen atom into the axial position, highly favoring the cis-diastereomer[1].

ReductionLogic Ketone 5-Oxo Intermediate L_Sel L-Selectride (Bulky Hydride) Ketone->L_Sel K_Sel K-Selectride (Bulky Hydride) Ketone->K_Sel NaBH4 NaBH4 / LiAlH4 (Small Hydrides) Ketone->NaBH4 Axial Axial Alcohol (High cis-selectivity) L_Sel->Axial Equatorial Attack Equatorial Equatorial Alcohol (High trans-selectivity) K_Sel->Equatorial Axial Attack Mixed Mixed Isomers (Low dr) NaBH4->Mixed Unhindered Attack

Figure 1: Stereochemical causality based on reducing agent steric bulk.

Reducing Agent Stereoselectivity Profile
Reducing AgentHydride BulkPrimary Attack TrajectoryMajor Product IsomerExpected dr
NaBH₄ SmallMixedMixed (cis/trans)~ 55:45
L-Selectride Very LargeEquatorialAxial Alcohol (cis)> 90:10
K-Selectride Very LargeAxial (Cation dependent)Equatorial Alcohol (trans)> 85:15

Experimental Workflows: Self-Validating Protocols

The following protocol details the "Gold Standard" Pathway A, focusing on the synthesis of the 5-oxo intermediate from L-serine and its subsequent diastereoselective reduction. Every step is designed as a self-validating system to ensure absolute reproducibility.

Workflow A L-Serine (Chiral Pool) C Reductive Amination & Cyclization (Pd/C, H2) A->C B Ethyl Glyoxylate B->C D 5-Oxo-piperazine-2-carboxylic acid (Ketone Intermediate) C->D Intramolecular Cyclization E Diastereoselective Reduction (L-Selectride, -78°C) D->E Hydride Attack F (2S, 5S)-5-Hydroxypiperazine- 2-carboxylic acid E->F Stereocontrol (cis)

Figure 2: Step-by-step workflow for the chiral pool synthesis of 5-hydroxypiperazine derivatives.

Protocol 1: Synthesis of 5-Oxo-piperazine-2-carboxylic acid intermediate

Adapted from established methodologies for the synthesis of (S)- and (R)-5-Oxo-piperazine-2-Carboxylic Acid[2].

  • Imine Formation: To a solution of L-serine methyl ester hydrochloride (1.0 eq) in anhydrous methanol, add triethylamine (1.1 eq) followed by ethyl glyoxylate (1.2 eq, 50% solution in toluene). Stir at room temperature for 2 hours.

    • Causality: Triethylamine neutralizes the hydrochloride salt, freeing the amine to nucleophilically attack the aldehyde, forming the crucial imine intermediate.

  • Reductive Amination & Cyclization: Add 10% Pd/C (0.1 eq by weight). Purge the flask with Argon, then backfill with H₂ gas (balloon pressure). Stir vigorously for 16 hours.

    • Causality: The palladium catalyst facilitates the hydrogenation of the imine to the secondary amine. The proximity of the newly formed amine to the ester group drives an immediate intramolecular cyclization, forming the 5-oxo-piperazine ring[2].

  • Validation Checkpoint: Filter through a pad of Celite to remove Pd/C. Concentrate the filtrate. The crude ¹H NMR must show the disappearance of the imine proton (~8.0 ppm) and the emergence of characteristic piperazinone ring protons between 3.2 and 4.5 ppm.

Protocol 2: Diastereoselective Reduction to (2S, 5S)-5-Hydroxypiperazine-2-carboxylic acid

Optimized for high cis-diastereoselectivity using bulky hydrides[1].

  • Preparation: Dissolve the protected 5-oxo-piperazine-2-carboxylic acid derivative (1.0 eq) in anhydrous THF (0.1 M) under a strict Argon atmosphere.

    • Causality: Moisture rapidly quenches Selectride reagents, generating explosive H₂ gas and drastically reducing the effective equivalents of the reducing agent, leading to incomplete conversion.

  • Cryogenic Reduction: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Dropwise add L-Selectride (1.2 eq, 1.0 M in THF) over 30 minutes. Stir at -78 °C for 2 hours.

    • Causality: Cryogenic temperatures kinetically lock the piperazine ring conformation, maximizing the steric differentiation between the axial and equatorial faces, ensuring the hydride attacks exclusively from the equatorial trajectory[1].

  • Quenching & Oxidation: Carefully quench the reaction at -78 °C with a 10% aqueous NaOH solution, followed immediately by 30% H₂O₂. Warm to room temperature and stir for 1 hour.

    • Causality: The basic hydrogen peroxide oxidizes the intermediate organoborane complex, safely liberating the desired secondary alcohol and converting the boron byproducts into water-soluble borates.

  • Validation Checkpoint: Prior to column chromatography, take a crude ¹H NMR. The diastereomeric ratio (dr) can be precisely calculated by integrating the distinct C5 carbinol protons of the cis and trans isomers. A successful L-Selectride reduction should yield a dr of >90:10 in favor of the cis isomer.

Conclusion & Recommendations

For applications requiring high stereochemical fidelity—such as the synthesis of conformationally constrained peptidomimetics—the Chiral Pool Pathway via Serine remains the superior choice. While asymmetric hydrogenation offers scalability, the precise diastereocontrol afforded by bulky hydride reduction (e.g., L-Selectride) on a 5-oxo intermediate guarantees the reproducible isolation of specific 5-hydroxypiperazine-2-carboxylic acid stereoisomers.

When executing these pathways, strict adherence to cryogenic conditions and anhydrous environments during the reduction phase is non-negotiable for maintaining the integrity of the stereocenter.

References

  • Synthesis of (S)- and (R)-5-Oxo-piperazine-2-Carboxylic Acid and Its Application to Peptidomimetics Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 5-Hydroxypiperazine-2-carboxylic acid

Comprehensive Safety and Operational Guide: Handling 5-Hydroxypiperazine-2-carboxylic Acid Executive Summary & Chemical Context 5-Hydroxypiperazine-2-carboxylic acid is a highly functionalized piperazine derivative. In m...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide: Handling 5-Hydroxypiperazine-2-carboxylic Acid

Executive Summary & Chemical Context

5-Hydroxypiperazine-2-carboxylic acid is a highly functionalized piperazine derivative. In modern drug development, the piperazine-2-carboxylic acid scaffold is considered a privileged structure, frequently utilized in the synthesis of central nervous system (CNS) therapeutics and Multitarget-Directed Ligands (MTDLs) for neurodegenerative conditions such as Alzheimer's disease[1]. While its structural rigidity and hydrogen-bonding capacity make it an invaluable pharmacophore, the presence of secondary amines and a carboxylic acid moiety necessitates stringent laboratory safety protocols to mitigate dermal, ocular, and respiratory hazards[2].

Hazard Profiling & Mechanistic Causality

To handle this compound safely, scientists must understand why it is hazardous. The primary risks of 5-Hydroxypiperazine-2-carboxylic acid stem from its zwitterionic nature. The basic secondary amines within the piperazine ring can interact with the moisture present on human skin or mucous membranes. This interaction causes localized pH shifts that disrupt lipid bilayers, leading to acute irritation[3]. Furthermore, because the compound is typically handled as a finely milled crystalline solid, it is highly prone to aerosolization, presenting a significant inhalation risk[2].

Table 1: Quantitative Hazard Classification & Exposure Data

Hazard CategoryGHS CodeHazard StatementMechanistic Cause
Acute Toxicity (Oral) Category 4 (H302)Harmful if swallowedSystemic absorption and toxicity of the piperazine core[4].
Skin Corrosion/Irritation Category 2 (H315)Causes skin irritationLocalized pH alteration due to basic amine groups reacting with sweat[3].
Serious Eye Damage Category 2A (H319)Causes serious eye irritationDirect, rapid interaction with corneal moisture[2].
Respiratory Toxicity Category 3 (H335)May cause respiratory irritationInhalation of aerosolized crystalline micro-dust into the respiratory tract[5].

Personal Protective Equipment (PPE) Matrix

To establish a self-validating safety barrier, PPE must be selected based on the specific physicochemical properties of the compound, rather than generic lab standards.

Table 2: PPE Specifications and Operational Causality

PPE ComponentSpecificationOperational Causality (The "Why")
Hand Protection Nitrile rubber gloves (Min. thickness: 0.11 mm; Breakthrough: >480 min)Nitrile provides superior chemical resistance against basic amines compared to latex, preventing dermal permeation[2].
Eye Protection Snug-fitting safety goggles with side-shieldsPrevents the ingress of aerosolized micro-dust which can rapidly dissolve in ocular fluid and cause severe damage[2].
Respiratory Protection N95, P95, or half-mask respirator with P3 particulate filterRequired when weighing outside a closed system. Captures crystalline particulates before they reach the respiratory tract[2].
Body Protection Impervious laboratory coat (cotton/polyester blend)Acts as a physical barrier against accidental spills and the static-cling of the powder[2].

Operational Workflows: A Self-Validating Approach

Protocol 1: Standard Handling and Dispensing

This protocol incorporates self-validating checks to ensure environmental controls are functioning before chemical exposure occurs.

  • Pre-Operational Validation: Before opening the chemical container, verify that the fume hood monitor displays a face velocity of at least 0.5 m/s (100 fpm).

    • Self-Validation Step: Hold a tissue near the sash; it should pull inward steadily, confirming negative pressure.

  • Static Mitigation: Utilize anti-static weigh boats and grounded spatulas.

    • Causality: Piperazine derivatives often hold static charges. Mitigating static prevents the powder from unexpectedly aerosolizing or clinging to your gloves.

  • Dispensing: Transfer the required mass slowly. Keep the source container and the weigh boat as close together as possible to minimize the drop height, thereby reducing dust generation.

  • Post-Handling Decontamination: Seal the primary container tightly. Wipe down the spatula and balance pan with a 70% isopropanol solution, followed by a distilled water wipe to remove any residual zwitterionic salts.

Protocol 2: Spill Response and Decontamination

In the event of a spill, immediate containment is required to prevent environmental contamination and respiratory exposure[2].

  • Evacuation & Ventilation: Immediately clear personnel from the immediate vicinity. Ensure the fume hood or room exhaust is operating at maximum capacity to clear airborne particulates[2].

  • PPE Verification: Don a P3-rated respirator, fresh nitrile gloves, and safety goggles before approaching the spill[2].

  • Containment:

    • For Solids: Do not dry sweep. Gently cover the powder with slightly dampened absorbent pads to prevent dust from becoming airborne.

    • For Solutions: Surround and cover the spill with a liquid-binding material such as diatomite or a universal chemical binder[2].

  • Decontamination: Scrub the affected surface thoroughly with an alcohol-based solvent (e.g., ethanol or isopropanol) to solubilize the organic compound, followed by a secondary wash with soap and water[2].

  • Self-Validation (pH Check): Swab the decontaminated surface with a wet piece of universal pH indicator paper.

    • Validation Step: A neutral pH (approximately 7) confirms the complete removal of the basic piperazine residue.

  • Disposal: Transfer all contaminated absorbents and PPE into a rigid, sealable hazardous waste container[5].

Spill Response Workflow Visualization

SpillResponse Start Spill Detected (Solid or Solution) Vent Evacuate & Ventilate Area (Prevent Inhalation) Start->Vent PPE Don Full PPE (Respirator, Nitrile, Goggles) Vent->PPE Contain Contain Spill (Diatomite/Absorbent) PPE->Contain Decon Decontaminate Surface (Alcohol Scrub -> Water Wash) Contain->Decon Validate Self-Validation (Verify Neutral pH of Surface) Decon->Validate Dispose Transfer to Hazardous Waste Container Validate->Dispose

Workflow for the containment, decontamination, and validation of a chemical spill.

Disposal Plan

Improper disposal of piperazine derivatives can lead to environmental toxicity and water system contamination.

  • Solid Waste: All empty containers, contaminated weigh boats, and solid chemical waste must be placed in a chemically compatible, clearly labeled High-Density Polyethylene (HDPE) container.

  • Liquid Waste: If the compound is dissolved in organic solvents (e.g., DMF, DMSO, or Methanol) during synthesis, segregate the waste into designated non-halogenated or halogenated liquid waste carboys based on the specific solvent used.

  • Regulatory Compliance: Never flush 5-Hydroxypiperazine-2-carboxylic acid or its solutions down the drain[2]. All waste must be transferred to a certified, approved waste disposal plant in accordance with local and federal environmental regulations[5].

References

  • ChemScene LLC. "Safety Data Sheet - 1-(tert-Butoxycarbonyl)piperazine-2-carboxylic acid". 2

  • BLD Pharmatech. "Safety Data Sheet - Piperazine-2-carboxylic acid". 4

  • Combi-Blocks, Inc. "Safety Data Sheet - 1-Boc-4-Fmoc-piperazine-2-carboxylic acid". 3

  • Fisher Scientific. "SAFETY DATA SHEET - (+/-)-Piperazine-2-carboxylic acid". 5

  • PubMed / Bioorganic Chemistry. "Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies".1

Sources

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